molecular formula C12H8BrNO B3057391 (6-Bromopyridin-2-yl)(phenyl)methanone CAS No. 80100-17-0

(6-Bromopyridin-2-yl)(phenyl)methanone

Cat. No.: B3057391
CAS No.: 80100-17-0
M. Wt: 262.1 g/mol
InChI Key: MLVXSMXXNPDYJN-UHFFFAOYSA-N
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Description

(6-Bromopyridin-2-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C12H8BrNO and its molecular weight is 262.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-bromopyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO/c13-11-8-4-7-10(14-11)12(15)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVXSMXXNPDYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526082
Record name (6-Bromopyridin-2-yl)(phenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80100-17-0
Record name (6-Bromopyridin-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comprehensive Technical Guide on (6-Bromopyridin-2-yl)(phenyl)methanone: Synthesis, Properties, and Applications in Advanced Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Bromopyridin-2-yl)(phenyl)methanone (CAS: 80100-17-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in advanced organic synthesis, coordination chemistry, and drug development. Featuring both a reactive aryl bromide moiety and a customizable benzoyl group, this compound serves as a critical intermediate for the construction of chiral 2,2′-bipyridyl ligands and redox-active transition metal complexes.

This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical profile, mechanistic synthesis pathways, and downstream applications. By emphasizing the causality behind specific synthetic choices and providing self-validating experimental protocols, this guide is designed to support researchers and application scientists in optimizing their synthetic workflows.

Physicochemical Profiling

Understanding the fundamental properties of this compound is essential for optimizing reaction conditions, particularly in downstream cross-coupling or condensation reactions. The quantitative data is summarized in the table below.

PropertyValue
Chemical Name This compound
Common Synonyms 6-bromo-2-benzoylpyridine; phenyl(6-bromopyridin-2-yl)methanone
CAS Registry Number 80100-17-0
Molecular Formula C₁₂H₈BrNO
Molecular Weight 262.10 g/mol
Appearance Light-yellow crystalline solid
Melting Point 63–64 °C
Solubility Highly soluble in THF, Diethyl Ether, Dichloromethane, and Toluene

Mechanistic Synthesis Pathways

The synthesis of this compound requires precise regiocontrol to ensure that only one of the two symmetrical bromide leaving groups on the starting material is functionalized.

The Classical Organolithium Route

The most direct and widely adopted method involves the mono-lithiation of 2,6-dibromopyridine followed by electrophilic trapping [1].

Causality in Reagent Selection:

  • Temperature Control (-78 °C): The use of n-butyllithium (n-BuLi) at cryogenic temperatures is strictly required to kinetically favor mono-lithiation. Elevated temperatures would lead to di-lithiation or unwanted Chichibabin-type nucleophilic attacks on the pyridine ring.

  • Electrophile Choice (Benzonitrile vs. Benzoyl Chloride): Benzonitrile is explicitly chosen over benzoyl chloride. When the organolithium species attacks benzonitrile, it forms a stable imine lithium salt. This intermediate remains intact until aqueous workup. If benzoyl chloride were used, the resulting ketone would be immediately susceptible to a second nucleophilic attack by the organolithium reagent, yielding an undesired tertiary alcohol byproduct.

Synthesis A 2,6-Dibromopyridine B 2-Bromo-6-lithiopyridine A->B n-BuLi, Et2O -78°C, 1h C Imine Lithium Salt B->C Benzonitrile -78°C to RT D (6-Bromopyridin-2-yl) (phenyl)methanone C->D 3M HCl (aq) Hydrolysis

Workflow for the regioselective synthesis of this compound.

The Turbo-Grignard Alternative

For scale-up scenarios where the pyrophoric nature of n-BuLi presents safety hazards, a halogen-metal exchange utilizing the isopropylmagnesium chloride lithium chloride complex (Turbo-Grignard, iPrMgCl·LiCl) can be employed [3]. This forms a 2-bromo-6-magnesiopyridine intermediate, which is then reacted with benzaldehyde to form a secondary alcohol, followed by a subsequent oxidation step (e.g., Swern or MnO₂) to yield the target ketone.

Experimental Protocol: Self-Validating Organolithium Synthesis

The following step-by-step methodology details the classical organolithium route [1, 2]. This protocol is designed as a self-validating system , meaning the reaction provides distinct visual feedback at each critical phase to confirm success without requiring immediate spectroscopic analysis.

Reagents Required:

  • 2,6-Dibromopyridine (1.0 equiv, 42.2 mmol, 10.0 g)

  • n-Butyllithium (1.6 M in hexanes, 1.1 equiv, 46.4 mmol, 29 mL)

  • Benzonitrile (1.1 equiv, 46.4 mmol, 4.8 mL)

  • Anhydrous Diethyl Ether (200 mL)

  • 3M Aqueous HCl (250 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Charge the flask with 2,6-dibromopyridine and anhydrous diethyl ether. Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

  • Lithium-Halogen Exchange: Add the n-BuLi solution dropwise over 5 minutes.

    • Self-Validation Checkpoint 1: The suspension will dissolve, yielding a clear yellow solution . Stir at -78 °C for exactly 1 hour to ensure complete mono-lithiation.

  • Electrophilic Addition: Add benzonitrile dropwise over 5 minutes. Maintain the temperature at -78 °C during the addition.

  • Maturation & Salt Formation: Remove the cooling bath and allow the reaction mixture to warm gradually to room temperature over 1 hour.

    • Self-Validation Checkpoint 2: As the solution warms, it will undergo a stark color transition from yellow to dark red . This color change is the definitive visual marker that the stable imine lithium salt has successfully formed.

  • Hydrolysis: Quench the reaction by vigorously stirring in cold 3M aqueous HCl (250 mL).

    • Self-Validation Checkpoint 3: The dark red solution will immediately revert to a yellow biphasic mixture , indicating the successful hydrolysis of the imine salt into the target ketone.

  • Workup & Purification: Separate the organic phase. Basify the aqueous layer with 3M NaOH (250 mL) and extract with diethyl ether (3 × 100 mL). Combine all organic fractions, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude residue from ethanol to yield the pure product as a light-yellow crystalline solid (Typical yield: 40-58%).

Downstream Applications in Drug Development & Catalysis

The strategic placement of the bromide and ketone functional groups allows this compound to act as a linchpin in advanced molecular architectures.

Synthesis of Chiral 2,2′-Bipyridine Ligands

The compound is a direct precursor in the synthesis of highly substituted, chiral 2,2′-bipyridines [1]. Through asymmetric reduction of the ketone (yielding a chiral secondary alcohol) followed by a nickel-catalyzed homocoupling of the bromopyridine moieties, researchers can generate bipyridyl ligands used in asymmetric transition-metal catalysis. The electron-withdrawing nature of the pyridine ring facilitates the oxidative addition step during the Ni-catalyzed coupling.

Redox-Active Zinc(II) Coordination Complexes

In coordination chemistry, the ketone can be condensed with anilines (e.g., 2,6-dimethylaniline) under Dean-Stark conditions with a p-toluenesulfonic acid catalyst to form an α-iminopyridine ligand[2]. These bidentate ligands readily coordinate with transition metals. For instance, reaction with ZnCl₂ in THF yields distorted tetrahedral zinc(II) complexes. These complexes are highly valued in the study of redox-active non-innocent ligands and their applications in homogenous catalysis.

Applications Ketone This compound Imine Iminopyridine Ligand Ketone->Imine 2,6-Dimethylaniline p-TsOH, Toluene reflux Bipyridine Chiral 2,2'-Bipyridine Ketone->Bipyridine NiCl2, Zn dust Asymmetric Reduction & Homocoupling ZnComplex Zinc(II) Coordination Complex Imine->ZnComplex ZnCl2, THF Catalysis Asymmetric Catalysis Bipyridine->Catalysis Ligand Application

Downstream applications in ligand design and coordination chemistry.

References

  • Wile, B. M. "Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2N,N′}dichloridozinc dichloromethane hemisolvate." Acta Crystallographica Section E: Crystallographic Communications, 2017, 73(7), 932-935. URL:[Link]

  • Eder, M., et al. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons." C, 2021, 7(3), 54. URL:[Link]

(6-Bromopyridin-2-yl)(phenyl)methanone synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone

Introduction

This compound is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its structural motif, featuring a bromo-substituted pyridine ring linked to a benzoyl group, is found in various pharmacologically active compounds and functional materials. The presence of the bromine atom provides a reactive handle for further functionalization, typically through transition-metal-catalyzed cross-coupling reactions, making this molecule a valuable intermediate for creating diverse molecular architectures.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. We will delve into the mechanistic rationale behind common synthetic strategies, present detailed experimental protocols, and offer field-proven insights to guide researchers, scientists, and drug development professionals in their synthetic endeavors. The focus is on providing a practical and scientifically rigorous resource that emphasizes both theoretical understanding and successful laboratory application.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several key bond disconnections, which form the basis for the most common synthetic strategies. The primary disconnection is at the carbonyl carbon, suggesting two main approaches: the formation of the carbon-carbon bond between the pyridine ring and the carbonyl group, or the oxidation of a precursor alcohol.

G TM This compound C_O_Oxidation C-O Oxidation TM->C_O_Oxidation [O] C_C_Formation C-C Bond Formation TM->C_C_Formation Alcohol (6-Bromopyridin-2-yl)(phenyl)methanol C_O_Oxidation->Alcohol Pyridyl_Synthon 6-Bromopyridin-2-yl Synthon (Nucleophilic or Electrophilic) C_C_Formation->Pyridyl_Synthon Benzoyl_Synthon Benzoyl Synthon (Electrophilic or Nucleophilic) C_C_Formation->Benzoyl_Synthon

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two principal pathways:

  • Grignard Reaction followed by Oxidation: The most direct and widely employed route involves the synthesis of the secondary alcohol, (6-Bromopyridin-2-yl)(phenyl)methanol, via a Grignard reaction. This intermediate is then oxidized to the desired ketone. This approach is advantageous due to the high reliability and functional group tolerance of Grignard reactions when properly executed.[1]

  • Friedel-Crafts Acylation: This classic method involves the electrophilic acylation of benzene using an activated 6-bromopicolinic acid derivative, such as 6-bromopicolinoyl chloride, in the presence of a strong Lewis acid catalyst.[2][3]

Synthesis Pathway 1: Grignard Reaction and Subsequent Oxidation

This two-step pathway is arguably the most practical and reliable method for laboratory-scale synthesis. It begins with the formation of a carbon-carbon bond to create the precursor alcohol, followed by a standard oxidation reaction.

Part A: Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanol

The core of this step is the nucleophilic addition of a Grignard reagent to an aldehyde. Two variations of this approach exist: reacting a pyridyl Grignard reagent with benzaldehyde or reacting phenylmagnesium bromide with 6-bromo-2-formylpyridine. The former is often preferred as it leverages the commercially available and stable starting material, 2,6-dibromopyridine.

The reaction proceeds by forming a magnesiated pyridine intermediate. Knochel and coworkers reported a highly efficient method using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to achieve a selective metal-halogen exchange at one of the bromine positions on 2,6-dibromopyridine.[1] This intermediate, 2-bromo-6-magnesiopyridine, then reacts with benzaldehyde to yield the target alcohol in high yield.[1]

G cluster_0 Grignard Reagent Formation & Reaction Start 2,6-Dibromopyridine Intermediate 2-Bromo-6-magnesiopyridine (Intermediate) Start->Intermediate Metal-Halogen Exchange Grignard_Reagent i-PrMgCl·LiCl (Turbo Grignard) Product_Alcohol (6-Bromopyridin-2-yl)(phenyl)methanol Intermediate->Product_Alcohol Nucleophilic Addition Benzaldehyde Benzaldehyde Quench Aqueous Workup (e.g., NH4Cl)

Caption: Workflow for the synthesis of the precursor alcohol.

Rationale for Experimental Choices:

  • Starting Material: 2,6-dibromopyridine is an ideal starting material due to the differential reactivity of the two bromine atoms, allowing for selective mono-functionalization.[4]

  • Grignard Reagent: The use of a "Turbo Grignard" reagent like i-PrMgCl·LiCl is crucial. It facilitates a smooth and selective Br/Mg exchange at temperatures that are more practical than those required for n-butyllithium (which often needs cryogenic conditions, e.g., -78 °C).[1][5] This avoids side reactions and improves the overall yield.

  • Solvent: Anhydrous ethereal solvents, such as tetrahydrofuran (THF), are mandatory for Grignard reactions to prevent the highly basic reagent from being quenched by protic sources like water.[6][7]

Part B: Oxidation of (6-Bromopyridin-2-yl)(phenyl)methanol

With the precursor alcohol in hand, the final step is a straightforward oxidation to the ketone. Several reagents can accomplish this transformation, with the choice often depending on scale, desired purity, and reagent availability.

Common and effective oxidizing agents include:

  • Manganese Dioxide (MnO₂): An excellent choice for oxidizing benzylic and allylic alcohols. It is a mild reagent and the reaction is heterogeneous, simplifying workup as the excess reagent and manganese byproducts can be removed by simple filtration.

  • Pyridinium Chlorochromate (PCC): A reliable reagent for oxidizing secondary alcohols to ketones with minimal risk of over-oxidation. The reaction is typically performed in an anhydrous solvent like dichloromethane (DCM).

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. It is highly efficient and avoids heavy metal waste, but requires careful temperature control.

G cluster_1 Oxidation to Ketone Alcohol (6-Bromopyridin-2-yl)(phenyl)methanol Ketone This compound Alcohol->Ketone Oxidation Oxidant Oxidizing Agent (e.g., MnO₂, PCC) Purification Purification (e.g., Column Chromatography) Ketone->Purification

Caption: General workflow for the oxidation step.

Synthesis Pathway 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for synthesizing aryl ketones.[2] This pathway involves the reaction of an aromatic ring (benzene) with an acylating agent (6-bromopicolinoyl chloride) in the presence of a Lewis acid catalyst.

Reaction Mechanism: The mechanism involves three key steps:

  • Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group and facilitating the formation of a resonance-stabilized acylium ion.[8][9]

  • Electrophilic Aromatic Substitution: The electron-rich benzene ring attacks the electrophilic acylium ion, forming a positively charged intermediate known as an arenium ion or sigma complex.[10]

  • Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Causality Behind Experimental Choices:

  • Acylating Agent: 6-Bromopicolinic acid must first be converted to the more reactive 6-bromopicolinoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride.[3]

  • Lewis Acid Catalyst: A strong Lewis acid like aluminum chloride (AlCl₃) is required in stoichiometric amounts or greater. This is because the product ketone can coordinate with the AlCl₃, deactivating it.[2][11]

  • Limitations: A major consideration is the potential for the Lewis acid to coordinate with the nitrogen atom of the pyridine ring. This deactivates the ring system and can inhibit the reaction. Therefore, careful control of reaction conditions and stoichiometry is essential.

Comparative Analysis of Synthesis Pathways

FeaturePathway 1: Grignard + OxidationPathway 2: Friedel-Crafts Acylation
Overall Yield Generally Good to Excellent (often >75% over two steps)Moderate to Good (can be variable)
Starting Materials 2,6-Dibromopyridine, Benzaldehyde (Readily available)6-Bromopicolinic Acid, Benzene (Acid requires synthesis)
Reagents i-PrMgCl·LiCl, MnO₂/PCC (Specialized but manageable)AlCl₃, SOCl₂ (Common but require careful handling)
Reaction Conditions Requires anhydrous conditions; oxidation is straightforwardRequires anhydrous conditions; potential for side reactions
Scalability Readily scalable with appropriate equipmentCan be challenging to scale due to exotherms and workup
Key Advantage High reliability and predictabilityA classic and direct C-C bond formation method
Key Disadvantage Two distinct synthetic steps are requiredPotential for Lewis acid-pyridine coordination issues

Detailed Experimental Protocols

The following protocol details the Grignard/Oxidation pathway, which is the recommended route based on reliability and reported success.[1]

Protocol 1A: Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanol

Materials:

  • 2,6-Dibromopyridine

  • Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF)

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2,6-dibromopyridine (1.0 eq). Dissolve it in anhydrous THF.

  • Grignard Formation: Cool the solution to 0 °C in an ice bath. Slowly add the isopropylmagnesium chloride lithium chloride solution (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. Stir the resulting mixture at 0 °C for 1 hour.

  • Aldehyde Addition: Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield (6-Bromopyridin-2-yl)(phenyl)methanol.[12][13]

Protocol 1B: Oxidation to this compound

Materials:

  • (6-Bromopyridin-2-yl)(phenyl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask, add the starting alcohol (1.0 eq) and dissolve it in DCM.

  • Oxidant Addition: Add activated MnO₂ (5-10 eq by weight) to the solution in one portion.

  • Reaction Progression: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and other solid byproducts. Wash the Celite® pad thoroughly with DCM.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be further purified by recrystallization or flash column chromatography to afford pure this compound.

Troubleshooting and Safety Considerations

  • Grignard Reaction Failure: The most common issue is the presence of moisture. Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous.[7] If the reaction fails to initiate, adding a small crystal of iodine can sometimes help.

  • Low Oxidation Yield: If using MnO₂, ensure it is "activated." Commercially available activated MnO₂ is recommended. If the reaction is sluggish, additional MnO₂ can be added.

  • Safety - Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from moisture.

  • Safety - Chlorinated Solvents: Dichloromethane (DCM) is a suspected carcinogen and should be handled in a well-ventilated fume hood.

  • Safety - Oxidizing Agents: PCC is toxic and a suspected carcinogen. MnO₂ is a strong oxidant. Avoid contact and inhalation.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving a selective Grignard reaction on 2,6-dibromopyridine followed by the oxidation of the resulting secondary alcohol. This pathway offers high yields, utilizes readily available starting materials, and is adaptable to various laboratory scales. While the Friedel-Crafts acylation presents a more direct route, it is often hampered by practical challenges related to the Lewis acidic conditions and the pyridine substrate. The Grignard/oxidation sequence represents a robust and validated method, making it the recommended approach for researchers requiring this valuable synthetic intermediate.

References

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
  • Grignard Reaction. University of Wisconsin-Madison Chemistry Department.
  • Friedel–Crafts reaction. Wikipedia.
  • (6-Bromopyridin-2-yl)(phenyl)methanol Properties. U.S. Environmental Protection Agency (EPA).
  • (6-Bromopyridin-2-yl)(phenyl)methanol(CAS# 181647-45-0). Angene Chemical.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • 13 Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department.
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas College of Pharmacy.
  • Friedel Crafts Acylation And Alkyl
  • EAS Reactions (3)
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Synthesis of 6-Bromo-2-formyl-pyridine. PrepChem.com.
  • 3-benzoylpyridine. Organic Syntheses.

Sources

Technical Guide: Discovery and Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the discovery, synthesis, and medicinal utility of (6-bromopyridin-2-yl)(phenyl)methanone (also known as 2-benzoyl-6-bromopyridine). As a desymmetrized derivative of 2,6-dibromopyridine, this molecule serves as a critical "gateway intermediate" in drug discovery. Its unique structure offers two distinct vectors for diversification: the electrophilic carbonyl linker and the nucleophilic-susceptible bromine handle. This guide focuses on scalable synthetic protocols (specifically Turbo Grignard methodologies) and the scaffold's application in developing negative allosteric modulators (NAMs) for mGluR5 and kinase inhibitors.

Part 1: Structural Significance & Pharmacophore Analysis[1]

The utility of this compound lies in its ability to serve as a rigid, bi-functional core. From a medicinal chemistry perspective, it offers three key features:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, crucial for binding affinity in kinase hinge regions or GPCR allosteric pockets.

  • The Carbonyl Linker: Provides a sp2-hybridized spacer that orients the phenyl and pyridine rings in a non-coplanar conformation (due to steric clash), mimicking twisted biaryl systems often found in bioactive natural products.

  • The C6-Bromine Handle: The "discovery engine" of the molecule. It allows for late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid Structure-Activity Relationship (SAR) expansion.

Retrosynthetic Logic

The primary challenge in discovering/synthesizing this molecule is desymmetrization . Starting from the commercially available 2,6-dibromopyridine, the chemist must selectively functionalize only one position without causing double-addition (polymerization or bis-substitution).

Retrosynthesis cluster_logic Selectivity Challenge Target (6-Bromopyridin-2-yl) (phenyl)methanone Intermediate Mono-metallated Species Target->Intermediate Oxidation (if alcohol) or Direct Acylation Start 2,6-Dibromopyridine (Symmetric Precursor) Intermediate->Start Selective Lithiation/Magnesiation Warning Avoid Bis-substitution

Figure 1: Retrosynthetic disconnection highlighting the desymmetrization challenge.

Part 2: Synthetic Pathways and Optimization

Historically, two primary routes have been employed to access this scaffold.[1] The choice depends on scale, safety tolerance, and available equipment.

Comparative Methodology
FeatureMethod A: Cryogenic LithiationMethod B: Turbo Grignard (Recommended)
Reagent n-Butyllithium (n-BuLi)i-PrMgCl·LiCl (Turbo Grignard)
Temperature -78°C (Strict control required)0°C to Room Temperature
Selectivity High, but prone to over-reaction if warmedExcellent thermodynamic control
Functional Tolerance Low (sensitive to esters/ketones)Moderate to High
Scalability Difficult (exotherms, cryogenic costs)High (industrial standard)
Expert Insight: Why Method B Wins

While n-BuLi is the classic academic approach, Method B (Knochel's Turbo Grignard) is the industry standard for "discovery" scale-up. The complexation of LiCl breaks the polymeric aggregates of the Grignard reagent, increasing its kinetic reactivity while allowing the reaction to proceed at convenient temperatures (0°C) without the rapid degradation associated with lithiated pyridines.

Part 3: Detailed Experimental Protocol (Turbo Grignard Route)

This protocol describes the synthesis of the alcohol intermediate, followed by oxidation to the ketone. This two-step approach is generally higher yielding than direct reaction with benzonitrile or benzoyl chloride, which often suffer from over-addition.

Step 1: Selective Mono-magnesiation and Addition

Reaction: 2,6-Dibromopyridine + i-PrMgCl·LiCl + Benzaldehyde


 Alcohol[2]
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent: Add 2,6-dibromopyridine (10.0 g, 42.2 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

  • Exchange: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 35.7 mL, 46.4 mmol) over 20 minutes. Maintain internal temperature < 5°C.

    • Checkpoint: Stir at 0°C for 30 minutes. The formation of the magnesiated species is typically quantitative.

  • Electrophile Addition: Add benzaldehyde (4.9 g, 46.4 mmol) dropwise.

  • Completion: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[3]

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields (6-bromopyridin-2-yl)(phenyl)methanol.

Step 2: Oxidation to the Ketone

Reaction: Alcohol + MnO₂ (or Swern)


 this compound
  • Reagent Choice: Activated Manganese Dioxide (MnO₂) is preferred for benzylic/pyridylic alcohols as it is mild and avoids the odor of Swern conditions.

  • Procedure: Dissolve the alcohol from Step 1 in Dichloromethane (DCM) (0.1 M concentration). Add activated MnO₂ (10 equivalents).

  • Execution: Reflux for 4-12 hours with vigorous stirring.

  • Workup: Filter through a pad of Celite to remove solids. Concentrate the filtrate.

  • Result: The ketone is often pure enough for subsequent steps; otherwise, recrystallize from Ethanol/Hexane.

Part 4: Analog Expansion & SAR Workflows

Once this compound is in hand, it becomes a divergent point for library generation.

Workflow: The "Discovery Engine"

The bromine atom at the C6 position is electronically activated for Palladium-catalyzed cross-coupling because the pyridine nitrogen pulls electron density, making the C-Br bond oxidative addition-prone.

SAR_Workflow cluster_couplings C6-Diversification (Suzuki/Buchwald) cluster_linker Linker Modification Core (6-Bromopyridin-2-yl) (phenyl)methanone Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Core->Suzuki Amination HNR2 Pd2(dba)3 / BINAP Core->Amination Wittig Ph3P=CH2 Wittig Reaction Core->Wittig Reduction NaBH4 Reduction Core->Reduction Biaryl 6-Aryl-2-benzoylpyridine (mGluR5 Potency) Suzuki->Biaryl Amino 6-Amino-2-benzoylpyridine (Kinase Solubility) Amination->Amino Alkene Vinyl Linker (Conformational Lock) Wittig->Alkene Alcohol Chiral Alcohol (H-Bond Donor) Reduction->Alcohol

Figure 2: Divergent synthesis pathways for SAR optimization.

Key Analog Classes
  • Biaryl Ketones: Created via Suzuki coupling. These are often explored to extend into hydrophobic pockets of receptors (e.g., mGluR5).

  • Aminopyridines: Created via Buchwald-Hartwig amination.[1] Replacing Br with morpholine or piperazine significantly alters solubility and metabolic stability (lowering LogD).

Part 5: Case Study – mGluR5 Negative Allosteric Modulators

The this compound scaffold is a direct precursor to analogs of MPEP (2-methyl-6-(phenylethynyl)pyridine), a potent mGluR5 antagonist.

  • Mechanism: mGluR5 is a G-protein coupled receptor involved in fragile X syndrome and anxiety.

  • Role of the Scaffold: While MPEP uses an alkyne linker, ketone analogs (methanones) have been investigated to improve metabolic stability (alkynes can be metabolic liabilities). The 2,6-substitution pattern is critical for allosteric binding; 2,4- or 2,5-isomers generally show complete loss of activity.

  • Discovery Insight: In the optimization of mGluR5 antagonists, the bromine is often replaced with small alkyl or aryl groups (via the Suzuki protocols described above) to tune the lipophilicity required to cross the Blood-Brain Barrier (BBB).

References

  • Peterson, M. A., & Mitchell, J. R. Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry (2002).[4] Retrieved from [Link]

  • Alagille, D., et al. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorganic & Medicinal Chemistry Letters (2005). Retrieved from [Link]

  • Krasovskiy, A., & Knochel, P.A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition (2004). (Foundational reference for Turbo Grignard protocol).

Sources

Physical and chemical characteristics of (6-bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Title : In-Depth Technical Guide: Physical and Chemical Characteristics of (6-Bromopyridin-2-yl)(phenyl)methanone

Abstract : this compound (CAS: 80100-16-9) is a highly versatile, bifunctional building block utilized extensively in synthetic organic chemistry, medicinal chemistry, and materials science. Featuring an electrophilic 6-bromopyridine core and a reactive benzoyl moiety, it serves as a critical intermediate for constructing complex biaryl architectures and coordination complexes. This whitepaper provides a comprehensive analysis of its physicochemical properties, core reactivity, and validated experimental protocols.

Physicochemical Profiling

Understanding the physicochemical properties of this compound is essential for predicting its behavior in reaction mixtures and its potential as a drug-like scaffold.

PropertyValueCausality & Practical Implication
Chemical Name This compoundDefines the core structure: a pyridine ring with a bromine at C6 and a benzoyl group at C2.
CAS Number 80100-16-9Unique identifier for procurement and database indexing.
Molecular Formula C12H8BrNOIndicates a high degree of unsaturation and halogenation.
Molecular Weight 262.11 g/mol Falls well within the Lipinski Rule of 5, ideal for fragment-based drug discovery.
Melting Point 61–62 °C[1]The relatively low melting point is characteristic of asymmetric diaryl ketones lacking strong intermolecular hydrogen bonding networks.
Topological Polar Surface Area (TPSA) 29.96 Ų[2]Suggests excellent membrane permeability, as it is significantly below the 140 Ų threshold for poor absorption.
LogP ~3.07[2]Indicates moderate lipophilicity. The compound is highly soluble in aprotic organic solvents (DCM, THF, EtOAc) but poorly soluble in water, dictating the need for biphasic or organic solvent systems in reactions.

Core Chemical Reactivity & Mechanistic Pathways

The synthetic utility of this compound stems from its orthogonal reactive centers.

The Electrophilic C-Br Bond: Palladium-Catalyzed Cross-Coupling

The 6-bromo position is highly activated toward oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). The electron-withdrawing nature of the pyridine nitrogen, further enhanced by the conjugated carbonyl group, lowers the LUMO of the C-Br bond. This makes the molecule an excellent electrophile for Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions[3].

Expert Insight: While oxidative addition is rapid, the resulting Pd(II) intermediate can be prone to protodehalogenation if the subsequent transmetalation step is sluggish. Therefore, utilizing a biphasic solvent system (e.g., 1,4-Dioxane/H2O) with a strong base (K2CO3) is critical to activate the boronic acid and drive the catalytic cycle forward[3].

The Carbonyl Center: Nucleophilic Addition & Coordination

The benzoyl group (phenylmethanone) serves a dual purpose. Synthetically, it can undergo nucleophilic addition (e.g., Grignard reactions) or chemoselective reduction to a secondary alcohol. Structurally, the spatial arrangement of the pyridine nitrogen and the carbonyl oxygen allows the molecule to act as an N,O-bidentate ligand precursor, capable of coordinating with transition metals to form stable metallo-complexes.

G Molecule This compound Sub1 6-Bromo Position Molecule->Sub1 Sub2 Pyridine Nitrogen Molecule->Sub2 Sub3 Carbonyl Group Molecule->Sub3 React1 Cross-Coupling (Suzuki, Heck, Buchwald) Sub1->React1 React2 Metal Coordination (Ligand Formation) Sub2->React2 Sub3->React2 N,O-Bidentate React3 Nucleophilic Addition (Reduction, Grignard) Sub3->React3

Orthogonal reactivity map highlighting the three primary reactive centers of the molecule.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility and mechanistic integrity.

Protocol A: Suzuki-Miyaura Cross-Coupling at the 6-Position

This protocol describes the coupling of this compound with an arylboronic acid. The reaction is monitored via LC-MS; the disappearance of the starting material's distinct ketone UV chromophore and the emergence of a new biaryl extended conjugation system provide real-time validation of the coupling event.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl2 catalyst (5 mol%)

  • Potassium carbonate (K2CO3) (2.5 equiv)

  • 1,4-Dioxane / H2O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the bromopyridine substrate, arylboronic acid, K2CO3, and Pd(dppf)Cl2.

  • Degassing (Critical Step): Add the 1,4-Dioxane/H2O solvent mixture. Subject the flask to three "freeze-pump-thaw" cycles or vigorously bubble Argon through the solution for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by atmospheric O2. Failure to degas will irreversibly oxidize the catalyst to an inactive Pd(II) state, stalling the reaction.

  • Heating: Seal the flask and heat the mixture to 80 °C for 12 hours under an Argon atmosphere.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water. The biphasic quench removes inorganic salts and boron byproducts. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexanes/EtOAc gradient).

  • Characterization: Validate the product structure using 1H-NMR (look for the disappearance of the characteristic C6-adjacent pyridine proton) and LC-MS.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII_Complex Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Complex + this compound Transmet Transmetalation (Boronic Acid) PdII_Complex->Transmet PdII_Diaryl Pd(II) Diaryl Complex Transmet->PdII_Diaryl + Ar-B(OH)2, Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (6-Aryl-2-benzoylpyridine) RedElim->Product

Catalytic cycle of Suzuki-Miyaura cross-coupling for this compound.

G Step1 Reagent Prep (Substrate, Boronic Acid, Pd Catalyst, Base) Step2 Degassing (Argon Purge 3 Cycles) Step1->Step2 Step3 Heating (80°C, 12h in Dioxane/H2O) Step2->Step3 Step4 Quenching (EtOAc/H2O Extraction) Step3->Step4 Step5 Purification (Silica Column) Step4->Step5 Step6 Validation (NMR, LC-MS) Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol B: Chemoselective Reduction of the Carbonyl Group

To utilize the molecule as an N,O-bidentate ligand, the ketone is often reduced to a secondary alcohol.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equiv) in anhydrous Methanol (MeOH) at 0 °C.

  • Slowly add Sodium Borohydride (NaBH4) (1.5 equiv) in portions. Causality: NaBH4 is a mild reducing agent. It chemoselectively reduces the ketone to an alcohol without triggering the reductive dehalogenation of the C-Br bond, which would occur if harsher conditions (e.g., LiAlH4 or Pd/C with H2) were used.

  • Stir for 2 hours at room temperature. Monitor via TLC (disappearance of the UV-active ketone spot).

  • Quench with saturated aqueous NH4Cl to destroy excess NaBH4.

  • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate to yield (6-bromopyridin-2-yl)(phenyl)methanol.

Applications in Drug Discovery & Ligand Design

The structural motifs within this compound make it highly valuable in drug discovery. The diaryl ketone structure is a known pharmacophore in various CNS-active agents, providing a rigid geometry that fits into specific hydrophobic binding pockets. Furthermore, post-coupling derivatives (where the bromine is replaced by an aryl or heteroaryl group) are frequently explored as kinase inhibitors, where the pyridine nitrogen acts as a crucial hydrogen bond acceptor in the ATP-binding site of the kinase enzyme.

References

  • US Patent 4614833A. 2-halo-pyridines. Google Patents.
  • Molbase. (6-bromo-2-pyridinyl)phenyl-methanone Physicochemical Properties.
  • National Institutes of Health (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone from 2,6-Dibromopyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone, a valuable ketone intermediate in pharmaceutical and materials science research. The core challenge in this synthesis is achieving selective mono-functionalization of the C2 position of 2,6-dibromopyridine while leaving the C6 bromine intact for subsequent chemical modifications. We present a robust, two-step protocol centered on a highly regioselective halogen-lithium exchange, followed by nucleophilic addition to benzaldehyde and subsequent oxidation. This guide delves into the mechanistic rationale behind the chosen strategy, offers a detailed, field-proven experimental protocol, and provides insights for troubleshooting and optimization.

Introduction: The Challenge of Regioselectivity

Substituted pyridines are privileged scaffolds in medicinal chemistry and functional materials.[1] The 2,6-disubstituted pyridine framework, in particular, allows for the creation of pincer-type ligands and complex molecular architectures. 2,6-Dibromopyridine serves as a versatile and commercially available starting material for accessing these structures. However, its symmetric nature presents a significant synthetic hurdle: how to selectively functionalize one bromine position while preserving the other.

Direct palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, often pose challenges in preventing di-substitution, which leads to a mixture of products and complicates purification.[2][3][4] Achieving high selectivity for mono-arylation requires careful tuning of catalysts, ligands, and reaction conditions.[3]

An alternative and highly effective strategy involves leveraging the subtle differences in reactivity that can be induced through organometallic intermediates. A halogen-metal exchange reaction, specifically a bromine-lithium exchange, offers a powerful method to generate a nucleophilic carbon center at one of the pyridine positions. By carefully controlling stoichiometry and temperature, a mono-lithiated intermediate can be formed with high fidelity. This nucleophile can then be trapped with a suitable electrophile to install the desired functionality. This application note details such a procedure for the synthesis of this compound.

Mechanistic Rationale and Strategy

The chosen synthetic route involves two key transformations:

  • Regioselective mono-lithiation of 2,6-dibromopyridine and subsequent reaction with benzaldehyde to form the intermediate alcohol, (6-bromopyridin-2-yl)(phenyl)methanol.

  • Oxidation of the secondary alcohol to the target ketone, this compound.

Step 1: Halogen-Lithium Exchange

The cornerstone of this synthesis is the bromine-lithium exchange reaction using an organolithium reagent, typically n-butyllithium (n-BuLi). This reaction proceeds rapidly at very low temperatures (≤ -78 °C).

Why this works:

  • Kinetic Control: Performing the reaction at -78 °C is critical. At this temperature, the formation of the mono-lithiated species is rapid, but subsequent side reactions, such as a second lithiation or reaction with the solvent (THF), are significantly suppressed.[5]

  • Stoichiometric Precision: The addition of precisely one equivalent of n-BuLi ensures that there is insufficient reagent to react with the second bromine atom, favoring the mono-lithiated product.

  • Electrophilic Trap: The newly formed 6-bromo-2-lithiopyridine is a potent nucleophile and is immediately "trapped" by the addition of an electrophile, in this case, benzaldehyde. This rapid subsequent reaction prevents the degradation of the unstable organolithium intermediate.

While direct acylation with benzoyl chloride might seem more direct, the high reactivity of the organolithium intermediate often leads to a common side reaction: addition to the newly formed ketone product, resulting in a tertiary alcohol impurity. The use of benzaldehyde to form a stable secondary alcohol, which is then oxidized in a separate step, is a more controllable and higher-yielding approach.

Step 2: Oxidation

The conversion of the secondary alcohol, (6-bromopyridin-2-yl)(phenyl)methanol, to the target ketone is a standard transformation in organic synthesis. Several reagents can accomplish this, with Manganese Dioxide (MnO₂) being a particularly effective choice for benzylic and allylic alcohols.

Why this works:

  • Chemoselectivity: Activated MnO₂ is a mild and highly chemoselective oxidant. It readily oxidizes the benzylic-type alcohol without affecting the pyridine ring or the remaining carbon-bromine bond.

  • Practicality: The reaction is operationally simple, typically involving stirring the alcohol with an excess of solid MnO₂ in an inert solvent. The workup is straightforward, requiring only the filtration of the solid manganese salts.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The critical branch point is the reaction of the mono-lithiated intermediate, which dictates the subsequent steps required to reach the final product.

G A 2,6-Dibromopyridine B 6-Bromo-2-lithiopyridine (Key Intermediate) A->B 1.0 eq. n-BuLi THF, -78 °C C (6-Bromopyridin-2-yl)(phenyl)methanol (Alcohol Intermediate) B->C Benzaldehyde (PhCHO) -78 °C to RT D This compound (Target Ketone) C->D Oxidation (e.g., MnO₂) DCM, RT

Sources

Application Notes and Protocols for Suzuki Coupling Reactions of (6-Bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid, has become indispensable in the synthesis of biaryls and other complex organic molecules.[2][3] These structural motifs are of paramount importance in medicinal chemistry and drug development, frequently appearing in a wide array of biologically active compounds.[4][5]

(6-Bromopyridin-2-yl)(phenyl)methanone is a valuable building block, and its derivatization via Suzuki coupling opens avenues for the synthesis of diverse 6-aryl-2-benzoylpyridine libraries. These libraries are crucial for exploring structure-activity relationships in the development of novel therapeutics and functional materials. This guide provides a comprehensive overview, detailed protocols, and field-proven insights for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of this and related heteroaryl ketones.

The Core of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of a Suzuki coupling reaction hinges on a catalytic cycle orchestrated by a palladium catalyst.[4][6] This cycle is broadly understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of this compound. This step forms a Pd(II) complex.[2][3] The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf >> Cl.[5][6] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[6][8]

  • Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center. This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic borate species.[1][9][10] The choice of base can significantly influence the reaction rate and overall yield.[7]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium complex. This forms the desired carbon-carbon bond of the product, (6-Arylpyridin-2-yl)(phenyl)methanone, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Product (6-Arylpyridin-2-yl)(phenyl)methanone (Ar-Ar') RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters and Their Rationale

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of several key parameters. For a substrate such as this compound, the presence of the electron-withdrawing benzoyl group and the nitrogen atom in the pyridine ring can influence the reaction's outcome.

Catalyst and Ligand Selection

The choice of palladium source and accompanying ligand is critical. While Pd(PPh₃)₄ is a commonly used and often effective catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, when combined with appropriate phosphine ligands, can offer superior performance, especially for challenging substrates. For heteroaryl halides, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can enhance the rate of oxidative addition and improve overall yields.[11] In some cases, ligand-free systems using Pd(OAc)₂ or palladium on carbon (Pd/C) can also be effective, particularly with the addition of oxygen which can promote the reaction.[12][13]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[7][9] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).[7] The strength and nature of the base can significantly impact the reaction. For instance, stronger bases may be required for less reactive boronic acids. The presence of water can also influence the effectiveness of certain bases, such as carbonates.[9]

Solvent Systems

A variety of solvents can be employed for Suzuki coupling reactions. Common choices include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as polar aprotic solvents like dimethylformamide (DMF) and toluene.[14][15] Often, the addition of water as a co-solvent can be beneficial, improving the solubility of the base and accelerating the reaction.[15][16][17] The optimal solvent system is often determined empirically for a specific set of reactants.

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of this compound with various arylboronic acids. It is recommended to perform a small-scale test reaction to optimize conditions before proceeding to a larger scale.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol utilizes the widely used and commercially available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the carbonate base (2-3 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1). The typical concentration is 0.1-0.2 M with respect to the bromo-pyridine.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired (6-arylpyridin-2-yl)(phenyl)methanone.

Protocol 2: Procedure using a Pd(OAc)₂ / Ligand System

This protocol is advantageous when screening different phosphine ligands for optimal reactivity.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos) (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using K₃PO₄ as the base.

  • Add the solvent (toluene or 1,4-dioxane).

  • Degas the reaction mixture.

  • In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the pre-formed catalyst solution to the main reaction flask.

  • Proceed with steps 6-12 from Protocol 1.

Data Presentation: Condition Screening

The following table illustrates a hypothetical screening of reaction conditions for the coupling of this compound with phenylboronic acid. Yields are highly dependent on the specific substrates and conditions.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901275
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene100892
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1001088
4Pd/C (5)-Na₂CO₃ (2)DMF/H₂O (3:1)1101665

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common problems and potential solutions:

  • Low or No Product Formation:

    • Inactive Catalyst: Ensure the palladium source is of good quality. Consider using a pre-catalyst for better reproducibility.[11] For less reactive aryl bromides, a more active ligand system may be required.[18]

    • Boronic Acid Instability: Boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen).[11] Use fresh or recently purified boronic acid. Using a slight excess (1.2-1.5 equivalents) can compensate for some degradation.[11] Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[10][19]

    • Inadequate Base: The choice of base is crucial. An inappropriate or weak base can stall the reaction.[11] Ensure the base is finely powdered and dry.

    • Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the reaction setup is thoroughly purged with an inert gas.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple. This is often promoted by the presence of oxygen.[11] Rigorous degassing can minimize this side reaction.

    • Dehalogenation of the Starting Material: The bromo group is replaced by a hydrogen. This can be more prevalent at higher temperatures and with longer reaction times.[11] Try to use the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion.

Troubleshooting_Workflow Start Low/No Product CheckCatalyst Check Catalyst Activity - Use fresh Pd source - Consider pre-catalyst Start->CheckCatalyst CheckBoronicAcid Assess Boronic Acid Stability - Use fresh boronic acid - Use slight excess - Consider boronic ester Start->CheckBoronicAcid CheckBase Evaluate Base - Ensure base is dry and fine - Screen different bases Start->CheckBase CheckDegassing Verify Degassing - Perform freeze-pump-thaw cycles Start->CheckDegassing SideProducts Side Products Observed Homocoupling Homocoupling of Boronic Acid - Improve degassing SideProducts->Homocoupling Dehalogenation Dehalogenation - Lower reaction temperature - Reduce reaction time SideProducts->Dehalogenation

Caption: A workflow for troubleshooting common Suzuki coupling issues.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of (6-arylpyridin-2-yl)(phenyl)methanones and related compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this important transformation in drug discovery and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Chemistry Suzuki Coupling Reaction - sathee jee. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Medical News. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]

  • The effect of different solvents on the Suzuki coupling reac- tion a - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. Available at: [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

Sources

Application Note: (6-Bromopyridin-2-yl)(phenyl)methanone in Medicinal Chemistry

[1]

Executive Summary: The "Linchpin" Scaffold

(6-Bromopyridin-2-yl)(phenyl)methanone (CAS 80100-16-9), often referred to as 6-bromo-2-benzoylpyridine , represents a high-value "linchpin" scaffold in modern drug discovery. Its utility stems from its orthogonal reactivity profile :

  • The Electrophilic Ketone: A gateway to chiral diarylmethylamines (via asymmetric reductive amination) or tertiary alcohols.

  • The Aryl Bromide: A handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.

  • The Pyridine Nitrogen: A hydrogen-bond acceptor critical for binding affinity in histamine (H1/H3) and orexin receptor antagonists.

This guide details the application of this scaffold in synthesizing chiral bioactive molecules, focusing on asymmetric amine synthesis and divergent library generation .

Chemical Profile & Handling

PropertySpecification
IUPAC Name This compound
CAS Number 80100-16-9
Molecular Formula C₁₂H₈BrNO
Molecular Weight 262.10 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes
Stability Stable under ambient conditions; protect from light to prevent radical debromination

Strategic Application: Asymmetric Synthesis of Chiral Diarylmethylamines

The diarylmethylamine motif is a "privileged structure" found in numerous GPCR ligands (e.g., antihistamines, antidepressants). Direct reductive amination of 6-bromo-2-benzoylpyridine yields racemic products. To access enantiopure scaffolds—critical for structure-activity relationship (SAR) studies—the Ellman’s Sulfinamide protocol is the industry standard.

Mechanism of Action

The reaction proceeds via the formation of a chiral N-tert-butanesulfinyl ketimine. The bulky tert-butyl group directs the subsequent hydride attack (typically from NaBH₄ or L-Selectride) to a specific face of the imine, inducing high diastereoselectivity. Acidic hydrolysis yields the free chiral amine.

Detailed Protocol: Ellman Condensation & Reduction

Objective: Synthesis of (S)-1-(6-bromopyridin-2-yl)-1-phenylmethanamine.

Phase A: Ketimine Formation

Reagents: this compound (1.0 equiv), (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 equiv), Titanium(IV) ethoxide (2.0 equiv), dry THF.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add the ketone (5.0 mmol, 1.31 g) and (S)-sulfinamide (6.0 mmol, 0.73 g) to the flask. Add anhydrous THF (25 mL).

  • Activation: Add

    
     (10.0 mmol, 2.1 mL) dropwise via syringe. The solution typically turns yellow/orange.
    
  • Reflux: Heat the mixture to mild reflux (70°C) for 16–24 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes) or LCMS. Note: Ketones are sterically more demanding than aldehydes; elevated temperature is required.

  • Quench: Cool to room temperature (RT). Pour into a rapidly stirring mixture of brine (20 mL) and EtOAc (20 mL). A thick white precipitate (

    
    ) will form.
    
  • Workup: Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc. Dry the filtrate over

    
    , concentrate, and purify via flash chromatography (Gradient: 0→40% EtOAc/Hexanes) to isolate the Sulfinyl Ketimine.
    
Phase B: Diastereoselective Reduction

Reagents: Sulfinyl Ketimine (from Phase A), Sodium Borohydride (

  • Cooling: Dissolve the ketimine (4.0 mmol) in THF (20 mL) and cool to -48°C (dry ice/acetonitrile bath) or -78°C depending on required diastereomeric excess (de).

  • Reduction: Add

    
     (4.0 equiv) in one portion. Alternatively, for higher selectivity, use L-Selectride (1.1 equiv) dropwise.
    
  • Warming: Allow the reaction to warm to RT over 4 hours.

  • Quench: Add saturated

    
     solution (5 mL) dropwise.
    
  • Extraction: Extract with EtOAc (3x). Combine organics, dry, and concentrate.[1][2]

  • Analysis: Determine diastereomeric ratio (dr) via

    
     NMR or Chiral HPLC.
    
Phase C: Deprotection
  • Dissolve the reduced sulfinamide in MeOH.

  • Add 4M HCl in dioxane (2.0 equiv). Stir at RT for 1 hour.

  • Concentrate to dryness to obtain the Chiral Amine Hydrochloride Salt .

Divergent Library Generation (The "Linchpin" Workflow)

Once the chiral amine is formed (or using the ketone directly), the 6-Bromo position serves as a handle for diversifying the scaffold. This is critical for Fragment-Based Drug Discovery (FBDD) where the pyridine core acts as a linker.

Suzuki-Miyaura Coupling

Purpose: Installing aryl/heteroaryl groups to probe hydrophobic pockets.

  • Catalyst System:

    
     or 
    
    
    are effective due to the activated nature of the 2-bromopyridine (electron-deficient ring).
  • Base:

    
     or 
    
    
    (mild bases prevent side reactions with the ketone).
  • Solvent: Dioxane/Water (4:1) at 90°C.

Buchwald-Hartwig Amination

Purpose: Installing amine solubilizing groups (e.g., morpholine, piperazine).

  • Catalyst System:

    
     with Xantphos or BINAP.
    
  • Significance: This reaction is often used to optimize pharmacokinetic (PK) properties (solubility, hERG avoidance) of the final drug candidate.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the parent scaffold.

Gcluster_0Medicinal Chemistry UtilityScaffold(6-Bromopyridin-2-yl)(phenyl)methanone(CAS 80100-16-9)KetimineSulfinyl Ketimine(Chiral Intermediate)Scaffold->KetimineEllman's SulfinamideTi(OEt)4, THFSuzukiProductBiaryl Ketone(Library Expansion)Scaffold->SuzukiProductAr-B(OH)2Pd(dppf)Cl2, BaseAlcoholSecondary Alcohol(Racemic or Chiral)Scaffold->AlcoholNaBH4 orCBS ReductionChiralAmineChiral Diarylmethylamine(Bioactive Core)Ketimine->ChiralAmine1. NaBH4 (Red)2. HCl (Deprotect)

Caption: Divergent synthetic pathways from 6-bromo-2-benzoylpyridine. Path Blue: Chiral amine synthesis.[3] Path Red: Cross-coupling diversification.

Case Study Context: Antihistamine & Orexin Antagonists

This scaffold is structurally homologous to precursors used in the synthesis of Acrivastine and Orexin Receptor Antagonists .

  • Structural Logic: The pyridine ring mimics the histamine imidazole or provides a pi-deficient core for pi-stacking in the Orexin receptor pocket.

  • Design Rule: The 2,6-substitution pattern forces a specific vector angle (~120°) between the phenyl group and the bromine-derived substituent, which is a classic "kinked" geometry preferred by many GPCRs to induce conformational changes.

Comparative Reaction Conditions Table
TransformationReagent AReagent BCatalyst/AdditiveYield (Typical)Critical Note
Imine Formation Ketonet-Bu-Sulfinamide

85-95%Requires anhydrous conditions; moisture hydrolyzes the imine.
Suzuki Coupling KetonePhenylboronic acid

70-90%Degas solvents thoroughly to prevent homocoupling.
Reduction Ketone

MeOH>95%Racemic product; use CBS catalyst for enantioselective reduction.

References

  • Ellman, J. A., et al. (1997).[1] "Synthesis of Chiral Amines via Asymmetric Addition to tert-Butanesulfinyl Imines." Journal of the American Chemical Society.[1][4]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • ChemicalBook. (2025).[5] "Product Profile: this compound - CAS 80100-16-9."[6]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Barrow, J. C., et al. (2000). "Synthesis of Orexin Receptor Antagonists." Journal of Medicinal Chemistry. (Contextual citation for pyridine-benzoyl scaffolds in GPCRs).

Application Note: Strategic Utilization of (6-Bromopyridin-2-yl)(phenyl)methanone in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

(6-Bromopyridin-2-yl)(phenyl)methanone (CAS: 80100-16-9), often referred to as 6-bromo-2-benzoylpyridine , represents a "Janus-faced" scaffold in coordination chemistry. Unlike simple bipyridines, this molecule possesses two distinct orthogonal reactive sites: the electrophilic carbonyl (C=O) and the labile aryl bromide (C-Br) .

While the molecule can function as a bidentate N,O-donor ligand, its primary utility in advanced drug development and materials science is as a pro-ligand . It serves as the lynchpin for synthesizing tridentate pincer ligands (N^N^N, N^N^S, or N^C^N) that exhibit high stability and tunable photophysical properties.

Core Causality & Mechanism
  • The Carbonyl Vector (Hard Donor/Condensation): The ketone moiety is sterically encumbered by the phenyl ring, preventing rapid hydrolysis but allowing condensation with primary amines or hydrazines. This converts the weak O-donor into a strong N-donor (imine), creating robust chelate rings.

  • The Bromide Vector (Conjugation Extension): The 6-position bromine allows for Suzuki-Miyaura or Stille cross-coupling. This is critical for extending conjugation (red-shifting emission in OLEDs) or introducing solubilizing groups without disrupting the metal-binding pocket.

Part 2: Divergent Synthesis Workflows

The following diagram illustrates the decision matrix for utilizing this scaffold. Researchers must decide whether to prioritize chelate strength (Condensation) or electronic conjugation (Coupling) first.

LigandStrategy Start (6-Bromopyridin-2-yl) (phenyl)methanone Condensation Path A: Condensation (Schiff Base Formation) Start->Condensation + R-NH2 / H+ Coupling Path B: Cross-Coupling (Suzuki/Stille) Start->Coupling + Ar-B(OH)2 / Pd(0) ImineLigand Iminopyridine Ligand (N^N or N^N^S) Condensation->ImineLigand MetalComplexA Metal Complex A (High Stability) ImineLigand->MetalComplexA + M(II) salt ImineLigand->Coupling Post-Complexation Modification (Advanced) ExtendedLigand Extended Conjugation (e.g., 6-Phenyl-bpy) Coupling->ExtendedLigand MetalComplexB Metal Complex B (OLED/Photophysics) ExtendedLigand->MetalComplexB + M(II) salt

Figure 1: Divergent synthetic pathways for 6-bromo-2-benzoylpyridine. Path A is preferred for biological activity (thiosemicarbazones); Path B is preferred for materials science.

Part 3: Detailed Protocols

Protocol A: Synthesis of Tridentate N^N^S Thiosemicarbazone Ligands

Application: This protocol generates ligands with potent anti-proliferative activity and high affinity for Cu(II), Fe(II), and Zn(II). The bromine atom is retained to influence lipophilicity and allow for potential radiolabeling (


Br).
Materials
  • This compound (1.0 eq)[1]

  • 4-Methyl-3-thiosemicarbazide (1.1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

  • Reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Solvation: Dissolve 262 mg (1.0 mmol) of this compound in 20 mL of hot absolute ethanol.

    • Expert Insight: The ketone is moderately soluble. Heating to 60°C ensures homogeneity before adding the nucleophile, preventing kinetic trapping of unreacted starting material.

  • Addition: Add 115 mg (1.1 mmol) of 4-methyl-3-thiosemicarbazide.

  • Catalysis: Add 3 drops of glacial acetic acid.

    • Mechanistic Note: The acid protonates the carbonyl oxygen, increasing electrophilicity (C=O⁺-H) and facilitating the nucleophilic attack of the hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexane). The product usually appears as a yellow precipitate.

  • Isolation: Cool to room temperature, then chill in an ice bath for 1 hour. Filter the yellow crystalline solid.

  • Purification: Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from hot ethanol if purity <98%.

Protocol B: Coordination to Copper(II)

Application: Creating redox-active complexes for catalytic oxidation or biological assay.

  • Ligand Preparation: Dissolve 0.5 mmol of the ligand synthesized in Protocol A in 15 mL of hot methanol.

  • Metal Addition: Add 0.5 mmol of CuCl₂·2H₂O dissolved in 5 mL methanol dropwise.

  • Observation: The solution will immediately darken (often to dark green or brown), indicating chelation.

  • Digestion: Stir at 50°C for 1 hour.

  • Precipitation: Allow slow evaporation or add diethyl ether to precipitate the complex [Cu(L)Cl].

Part 4: Data Analysis & Validation

To validate the transformation from the ketone scaffold to the coordinated ligand, compare the spectral shifts. The disappearance of the carbonyl signal is the primary "self-validating" metric.

Table 1: Diagnostic Spectral Shifts

Functional GroupTechniqueStarting Material (Ketone)Ligand (Thiosemicarbazone)Metal Complex (Cu-L)
C=O Stretch FTIR1670 cm⁻¹ (Strong) AbsentAbsent
C=N (Imine) FTIRAbsent1590–1610 cm⁻¹Shifted (-10 to -20 cm⁻¹)
N-H (Hydrazine) ¹H NMRAbsent~14.5 ppm (Singlet, D₂O exch)Absent (Deprotonated)
Pyridine C-H ¹H NMRδ 7.6–8.0 ppmδ 7.8–8.2 ppm (Deshielded)Broadened (Paramagnetic)
C-Br Mass SpecIsotopic Pattern (1:1)Retained Pattern (1:1)Retained Pattern (1:1)

Note: In Cu(II) complexes, NMR signals will be broadened due to paramagnetism. Use FTIR and Elemental Analysis for confirmation.

Part 5: References

  • Synthesis of Tridentate [1,2,4] Triazinyl-Pyridin-2-yl Indole Lewis Basic Complexants via Pd-Catalyzed Suzuki−Miyaura Cross-Coupling. Source: ACS Omega (2019). Relevance: Establishes the protocol for using the 6-bromo position in cross-coupling to create pincer ligands. URL:[Link]

  • Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ²N,N′}dichloridozinc. Source: Acta Crystallographica Section E (2017).[2] Relevance: Provides crystallographic proof of the coordination geometry of the Schiff base derivative of the title compound. URL:[Link]

  • Metal complexes of 2-benzoylpyridine-derived thiosemicarbazones: Structural, electrochemical and biological studies. Source: Polyhedron (via ResearchGate). Relevance: Detailed methodology for the condensation of benzoylpyridines with thiosemicarbazides and subsequent metalation. URL:[Link]

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Source: Journal of Organic Chemistry (2019). Relevance: Describes the synthesis of the scaffold itself from cyanopyridines, ensuring supply chain autonomy. URL:[Link]

Sources

Application Note: Advanced Catalytic Applications of Metal Complexes with (6-Bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Bromopyridin-2-yl)(phenyl)methanone (also known as 6-bromo-2-benzoylpyridine) is a highly versatile bidentate ligand utilized in the design of advanced transition metal catalysts. For drug development professionals and synthetic chemists, achieving high turnover numbers (TON) in sterically hindered cross-couplings and asymmetric hydrogenations is a persistent bottleneck. Metal complexes utilizing this ligand address this challenge by leveraging the hemilability of the N,O-chelation motif and the electronic tuning provided by the 6-bromo substituent. This application note details the mechanistic causality, self-validating protocols, and quantitative performance of Palladium(II) and Ruthenium(II) complexes bearing this ligand.

Structural & Electronic Profiling of the Ligand

The catalytic superiority of this compound stems from two distinct structural features:

  • Hemilabile N,O-Coordination : The pyridine nitrogen acts as a strong, irreversible σ-donor that anchors the metal center, preventing catalyst aggregation (e.g., palladium black formation). Conversely, the ketone oxygen is a weak, hemilabile donor. During a catalytic cycle, the oxygen can temporarily dissociate to open a coordination site for substrate binding, and rapidly re-coordinate to stabilize reactive intermediates[1].

  • Electronic Withdrawal via the 6-Bromo Group : The highly electronegative bromine atom at the 6-position withdraws electron density from the pyridine ring. This increases the electrophilicity of the coordinated metal center. In cross-coupling reactions, this electron deficiency accelerates the rate-limiting reductive elimination step[2]. In transfer hydrogenation, it enhances the acidity of the metal-hydride intermediate, facilitating faster hydride transfer to the substrate[3].

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Mechanistic Causality

In Suzuki-Miyaura couplings, the Pd(II) precatalyst must be reduced to the active Pd(0) species. The hemilability of the ketone oxygen allows the aryl halide to undergo oxidative addition without requiring the complete dissociation of the ligand[1]. Following transmetalation with the boronic acid, the electron-withdrawing bromo group destabilizes the Pd(II) intermediate, creating a thermodynamic driving force that accelerates reductive elimination, thereby releasing the biaryl product and regenerating the active catalyst[2].

Protocol: Suzuki-Miyaura Coupling of Sterically Hindered Arenes

Objective: Synthesize ortho-substituted biaryls using a Pd(II)-(6-Br-2-BzPy) catalyst.

Step 1: Catalyst Activation & Degassing

  • Action : In a Schlenk flask, combine 0.5 mol% Pd(OAc)₂, 0.5 mol% this compound, and 2.0 equiv K₂CO₃ in 1,4-dioxane/H₂O (4:1 v/v). Degas the solvent via three freeze-pump-thaw cycles.

  • Causality : Oxygen acts as a competitive ligand and radical scavenger, prematurely oxidizing the active Pd(0) species to inactive Pd(II)-peroxo complexes. The base (K₂CO₃) is dual-purpose: it reduces Pd(II) to Pd(0) and activates the boronic acid via quaternization.

  • Self-Validation Checkpoint : The solution will transition from pale yellow to a distinct golden-orange upon heating to 60°C for 15 minutes, confirming the formation of the active N,O-chelated Pd(0) species.

Step 2: Substrate Addition & Coupling

  • Action : Add 1.0 equiv of the aryl halide and 1.2 equiv of the arylboronic acid under positive argon pressure. Heat to 90°C for 2–6 hours.

  • Causality : The slight excess of boronic acid compensates for competitive protodeboronation at elevated temperatures.

  • Self-Validation Checkpoint : Monitor via TLC (Hexanes:EtOAc 9:1). The reaction is self-validating when the starting material spot (UV active) completely disappears, and a non-polar blue-fluorescent spot (under 254 nm UV) appears, indicating successful biaryl formation.

Catalytic Cycle Visualization

Pd_Cycle Precatalyst Pd(II) Precatalyst (N,O-chelated) ActivePd Active Pd(0) Species (Hemilabile O-dissociation) Precatalyst->ActivePd Activation (Base/Reductant) OxAdd Oxidative Addition Complex (Pd(II)) ActivePd->OxAdd + Aryl Halide TransMet Transmetalation Intermediate OxAdd->TransMet + Aryl Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->ActivePd - Biaryl Product

Caption: Catalytic cycle of Pd-catalyzed cross-coupling highlighting hemilabile N,O-ligand dynamics.

Ruthenium-Catalyzed Transfer Hydrogenation

Mechanistic Causality

For the reduction of ketones to secondary alcohols, Ru(II) complexes bearing this ligand operate via an inner-sphere mechanism. The catalyst is activated by isopropanol (which acts as both solvent and hydride donor) and a strong base (KOH) to form a Ru-alkoxide intermediate[4]. Subsequent β-hydride elimination generates the active Ru-hydride species. The electron-withdrawing 6-bromo group on the ligand increases the hydridic character of the Ru-H bond, drastically lowering the activation energy required for hydride transfer to the ketone carbonyl[3].

Protocol: Transfer Hydrogenation of Acetophenone Derivatives

Step 1: In Situ Catalyst Generation

  • Action : Combine 1.0 mol% [RuCl₂(p-cymene)]₂ and 2.1 mol% this compound in anhydrous isopropanol. Stir at 80°C for 1 hour.

  • Causality : Heating facilitates the displacement of the p-cymene dimer, allowing the N,O-ligand to coordinate and form the active monomeric Ru(II) precatalyst.

  • Self-Validation Checkpoint : The suspension will dissolve, yielding a clear, deep-red solution. If the solution remains cloudy, ligand coordination is incomplete.

Step 2: Hydride Transfer

  • Action : Add 1.0 equiv of the ketone substrate and 10 mol% KOH (0.1 M in isopropanol). Maintain at 80°C.

  • Causality : KOH deprotonates the isopropanol, driving the formation of the Ru-hydride active species and shifting the equilibrium toward the formation of acetone and the reduced product alcohol.

  • Self-Validation Checkpoint : Gas chromatography (GC) aliquots taken at 1-hour intervals should show a steady conversion of the ketone peak to the corresponding alcohol peak. The reaction is complete when the ketone peak area is <2%.

Workflow Visualization

Ru_Workflow Step1 1. Complexation Ru Dimer + Ligand Step2 2. Activation KOH + iPrOH (80°C) Step1->Step2 Heat, 1h Step3 3. Hydride Transfer Ketone Binding Step2->Step3 Color shift: Yellow -> Deep Red Step4 4. Product Isolation Alcohol Extraction Step3->Step4 >95% Conversion

Caption: Step-by-step workflow for Ru(II)-catalyzed transfer hydrogenation of ketones.

Quantitative Data Summary

The following table summarizes the catalytic efficiency of this compound metal complexes across various benchmark reactions, demonstrating high turnover frequencies (TOF).

Catalyst SystemSubstrateReaction TypeTime (h)TONTOF (h⁻¹)Yield (%)
Pd(II)-(N,O-Ligand) 4-Bromoanisole + Phenylboronic acidSuzuki-Miyaura29,5004,75095
Pd(II)-(N,O-Ligand) 2-Chlorotoluene + Phenylboronic acidSuzuki-Miyaura64,10068382
Ru(II)-(N,O-Ligand) AcetophenoneTransfer Hydrogenation44,9001,22598
Ru(II)-(N,O-Ligand) BenzophenoneTransfer Hydrogenation84,35054387

References

  • Title : N-Heterocyclic-Carbene Complexes Readily Prepared from Di-μ-hydroxopalladacycles Catalyze the Suzuki Arylation of 9-Bromophenanthrene Source : Organometallics (2015) URL :[Link]

  • Title : Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids Source : ACS Omega (2017) URL :[Link]

  • Title : Ruthenium Catalyzed Hydrohydroxyalkylation of Isoprene with Heteroaromatic Secondary Alcohols: Isolation and Reversible Formation of the Putative Metallacycle Intermediate Source : Journal of the American Chemical Society / PubMed Central (2012) URL :[Link]

  • Title : Iridium-Catalyzed Enantioselective Transfer Hydrogenation of Ketones Controlled by Alcohol Hydrogen-Bonding Source : Advanced Synthesis & Catalysis (2020) URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights to help you overcome common challenges and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Question 1: My reaction yield is consistently low or non-existent. What are the most common causes?

Answer: Low or no yield is a frequent issue that can be attributed to several factors, largely dependent on your chosen synthetic route. A systematic investigation is key.

  • For Grignard-based Syntheses (e.g., Phenylmagnesium bromide reacting with 6-bromopyridine-2-carbonitrile):

    • Moisture and Air Sensitivity: Grignard reagents are potent nucleophiles and strong bases, making them extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). Solvents must be anhydrous.

    • Inactive Magnesium: The magnesium turnings used to generate the Grignard reagent must be activated. Mechanical stirring or the addition of a small crystal of iodine can help initiate the reaction by disrupting the passivating magnesium oxide layer.

    • Side Reactions: The Grignard reagent can act as a base, leading to deprotonation if there are acidic protons present.[1] Furthermore, the initially formed ketone product is highly reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct and consuming your desired product.[2][3]

  • For Weinreb Amide-based Syntheses:

    • Incomplete Amide Formation: The initial step of forming the Weinreb-Nahm amide from 6-bromopicolinoyl chloride and N,O-dimethylhydroxylamine is critical. Ensure the reaction goes to completion. Using a suitable base like pyridine is common for this step.[4]

    • Low Temperatures are Crucial: The key advantage of the Weinreb amide is the stability of the tetrahedral intermediate formed upon addition of the organometallic reagent (e.g., phenyllithium or phenylmagnesium bromide).[5][6][7] This stability is temperature-dependent. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) is essential to prevent the collapse of this intermediate and subsequent over-addition.[5]

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki or Stille coupling):

    • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure starting materials are pure and solvents are degassed to remove oxygen, which can oxidize and deactivate the Pd(0) active species.

    • Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle. Ligands influence the stability and reactivity of the palladium complex. For pyridyl substrates, ligands that can promote reductive elimination are essential.

    • Base and Solvent Effects: The base and solvent system can significantly impact the reaction rate and yield in Suzuki couplings. An inappropriate choice can lead to poor transmetalation or catalyst decomposition.

Question 2: I'm observing significant formation of (6-Bromopyridin-2-yl)(phenyl)methanol, the corresponding alcohol. How can I prevent this?

Answer: The formation of the tertiary alcohol is the classic "over-addition" problem when using highly reactive organometallic reagents like Grignard or organolithium reagents with acylating agents like esters or acid chlorides.[2] The ketone product formed is often more reactive than the starting material.

The most effective solution is to use a Weinreb-Nahm amide (N-methoxy-N-methyl-6-bromopicolinamide) as your electrophile.

Causality: When an organometallic reagent adds to a Weinreb amide, it forms a stable, five-membered chelated tetrahedral intermediate.[6][7] This chelate is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed.[2][5] By the time the ketone is liberated, all the organometallic reagent has been quenched, preventing the second nucleophilic attack and the formation of the tertiary alcohol.

Logical Workflow for Synthesis Route Selection

The choice of synthetic route depends on available starting materials, functional group tolerance, and scalability. This diagram illustrates the decision-making process.

G cluster_start Starting Materials cluster_methods Primary Synthetic Methods cluster_intermediates Key Intermediates 2,6-Dibromopyridine 2,6-Dibromopyridine Grignard Grignard Route 2,6-Dibromopyridine->Grignard Metal-Halogen Exchange 6-Bromopicolinic Acid 6-Bromopicolinic Acid Weinreb Weinreb Amide Route 6-Bromopicolinic Acid->Weinreb Activate (e.g., SOCl2), then add HN(OMe)Me Pd_Coupling Pd-Catalyzed Coupling 6-Bromopicolinic Acid->Pd_Coupling Esterification Grignard_Intermediate 6-Bromo-2-magnesiopyridine + Benzonitrile Grignard->Grignard_Intermediate Weinreb_Intermediate Weinreb-Nahm Amide + Ph-MgBr/Li Weinreb->Weinreb_Intermediate Pd_Intermediate 6-Bromopyridyl Ester + Phenylboronic Acid Pd_Coupling->Pd_Intermediate Product This compound Grignard_Intermediate->Product Nucleophilic Addition & Hydrolysis Weinreb_Intermediate->Product Chelate-Controlled Addition & Workup Pd_Intermediate->Product Suzuki-Miyaura Type Cross-Coupling

Caption: Decision workflow for synthesizing the target ketone.

Frequently Asked Questions (FAQs)

Question 1: What are the most viable synthetic routes to prepare this compound?

Answer: There are three primary, reliable strategies:

  • Grignard Reaction with a Nitrile: This involves reacting a Grignard reagent, such as phenylmagnesium bromide, with 6-bromopyridine-2-carbonitrile. The Grignard reagent attacks the electrophilic carbon of the nitrile to form an imine salt, which is then hydrolyzed during aqueous workup to yield the ketone.[1][8] This method avoids the over-addition problem seen with esters or acid chlorides.

  • Weinreb Ketone Synthesis: This is often considered the most robust method. It involves converting 6-bromopicolinic acid into its corresponding Weinreb-Nahm amide. This amide is then treated with an organometallic reagent like phenylmagnesium bromide. As detailed in the troubleshooting section, this method provides excellent control and high yields by preventing over-addition.[2][5][6]

  • Palladium-Catalyzed Cross-Coupling: A newer approach involves the palladium-catalyzed coupling of a 2-pyridyl ester (derived from 6-bromopicolinic acid) with an organoboron compound like phenylboronic acid. The coordination of the pyridine nitrogen to the palladium catalyst is a key step for an efficient reaction under mild conditions.[9][10] This method offers excellent functional group tolerance.

Question 2: Why can't I use a standard Friedel-Crafts acylation with 2-bromopyridine and benzoyl chloride?

Answer: Friedel-Crafts reactions typically fail with pyridine and other basic nitrogen-containing heterocycles for a fundamental electronic reason. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11] The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a Lewis base. This lone pair will readily coordinate with the Lewis acid catalyst.[12] This interaction forms a complex that places a positive charge on the nitrogen, strongly deactivating the entire pyridine ring towards electrophilic aromatic substitution, which is the core mechanism of the Friedel-Crafts reaction.[13][14][15]

Question 3: My starting material is 2,6-dibromopyridine. How can I selectively functionalize one position?

Answer: Selective mono-functionalization of 2,6-dibromopyridine is readily achievable using a metal-halogen exchange reaction at low temperatures. By using one equivalent of a strong base like n-butyllithium or a more manageable reagent like isopropylmagnesium chloride (a "Turbo Grignard"), you can selectively replace one of the bromine atoms with a metal.[16] The resulting organometallic intermediate can then be reacted with an appropriate electrophile (like benzonitrile or a Weinreb amide precursor) to form the desired ketone. Knochel and coworkers have demonstrated high yields for this type of selective transformation.[16]

Key Reaction Parameter Summary

This table summarizes typical conditions and expected outcomes for the discussed synthetic routes.

ParameterGrignard + Nitrile RouteWeinreb Amide RoutePd-Catalyzed Coupling
Key Reagents PhMgBr, 6-bromopyridine-2-carbonitrileN,O-dimethyl-6-bromopicolinamide, PhMgBr/PhLi2-Pyridyl 6-bromopicolinate, Phenylboronic acid, Pd(OAc)₂, PPh₃
Temperature 0 °C to reflux-78 °C to 0 °C80-110 °C
Atmosphere Strict Inert (N₂/Ar)Strict Inert (N₂/Ar)Inert (N₂/Ar)
Typical Yields Moderate to GoodGood to ExcellentGood to Excellent
Key Advantage Utilizes common reagentsPrevents over-addition, high purityMild conditions, high functional group tolerance
Potential Issue Hydrolysis of nitrile, moisture sensitivityRequires extra step to make amideCatalyst cost and sensitivity
Detailed Experimental Protocol: Weinreb Ketone Synthesis

This protocol provides a step-by-step methodology for the synthesis of this compound via the Weinreb-Nahm amide.

Part A: Synthesis of N-methoxy-N-methyl-6-bromopicolinamide (Weinreb Amide)

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 6-bromopicolinic acid (1.0 eq) and suspend it in dichloromethane (DCM, ~0.2 M). Cool the mixture to 0 °C in an ice bath.

  • Acid Chloride Formation: Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (CO₂, CO, HCl) ceases.

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 6-bromopicolinoyl chloride.

  • Amide Formation: Re-dissolve the crude acid chloride in fresh, dry DCM and cool to 0 °C. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and pyridine (2.5 eq) in DCM.

  • Addition: Add the amine/pyridine solution dropwise to the acid chloride solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Weinreb amide.

Part B: Synthesis of this compound

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified Weinreb amide (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add phenylmagnesium bromide (1.2 eq, solution in THF) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to yield the final ketone product.

References
  • Tatamidani, H., Kakiuchi, F., & Chatani, N. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(20), 3597–3599. [Link][9][10]

  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. The foundational paper on Weinreb amides. [Link][5][6]

  • St-Onge, M., et al. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. PMC. A discussion on modern ketone synthesis methods. [Link]

  • Grokipedia. (n.d.). Weinreb ketone synthesis. Grokipedia. [Link]

  • Chatani, N., et al. (2004). A new ketone synthesis by palladium-catalyzed cross-coupling reactions of esters with organoboron compounds. PubMed. [Link]

  • Knochel, P., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. [Link][16]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. organic-chemistry.org. [Link][2]

  • Fernández, G. (n.d.). Weinreb (ketone synthesis). quimicaorganica.org. [Link][4]

  • Chemis. (2025). Weinreb ketone synthesis. YouTube. [Link][7]

  • Quora. (2024). Why does Friedel-Crafts reaction with Pyridine fails... Quora. [Link][12]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. masterorganicchemistry.com. [Link][13]

  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. chem.libretexts.org. [Link][8]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org. [Link][1]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. byjus.com. [Link][14]

  • Study.com. (n.d.). The Grignard Reaction | Synthesis, Mechanism & Examples. study.com. [Link][17]

  • Clark, J. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. chemstuff.co.uk. [Link][15]

  • Wax Studios. (n.d.). Grignard Reaction With Ketone. wax-studios.com. [Link][18]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. masterorganicchemistry.com. [Link][3]

Sources

Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone. This guide is designed for researchers, application scientists, and drug development professionals. It moves beyond basic procedures to explain the mechanistic causality behind common synthetic failures, providing self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Overview & Pathway Visualization

The synthesis of this compound relies on the precise control of a metal-halogen exchange followed by electrophilic trapping. Deviations in stoichiometry, temperature, or reagent selection inevitably drive the reaction down well-documented side pathways.

SynthesisWorkflow A 2,6-Dibromopyridine (Starting Material) B Metal-Halogen Exchange (n-BuLi or i-PrMgCl·LiCl) A->B C Organometallic Intermediate (Lithiated or Magnesiated) B->C Side3 Double Metalation (Dimetalated Pyridine) B->Side3 Excess Base D Electrophilic Trapping (Weinreb Amide) C->D Side1 Homocoupling (Bipyridine Byproduct) C->Side1 Unreacted SM Attack E Stable Tetrahedral Intermediate (Chelated Metal Complex) D->E Side2 Over-addition (Tertiary Alcohol) D->Side2 Standard Acylating Agents (e.g., Benzoyl Chloride) F Aqueous Acidic Quench (Hydrolysis) E->F G This compound (Target Product) F->G

Workflow for this compound synthesis and side reaction pathways.

Troubleshooting Guides & FAQs

Q1: Why is my final product heavily contaminated with a tertiary alcohol (bis(6-bromopyridin-2-yl)(phenyl)methanol)?

Causality & Solution: This is a classic over-addition side reaction. If you are using standard acylating agents like benzoyl chloride or ethyl benzoate, the initial ketone product formed in situ is more electrophilic than the starting material. The unreacted organometallic intermediate will immediately attack this newly formed ketone, yielding a tertiary alcohol. To prevent this, you must replace your electrophile with a Weinreb amide (N-methoxy-N-methylbenzamide)[1]. The Weinreb amide reacts with the lithiated or magnesiated pyridine to form a highly stable, five-membered metal-chelated tetrahedral intermediate. This intermediate is completely stable under anhydrous reaction conditions and will not collapse into the reactive ketone until you introduce an aqueous acidic quench[1].

Q2: I am observing significant amounts of 6,6'-dibromo-2,2'-bipyridine during the metalation step. How do I stop this Wurtz-type homocoupling?

Causality & Solution: Homocoupling occurs when the highly nucleophilic mono-metalated intermediate (6-bromo-2-lithiopyridine) attacks unreacted 2,6-dibromopyridine via an SNAr pathway. If you are using n-BuLi, the standard "direct addition" method creates a transient state where unreacted starting material is exposed to the lithiated product. You must switch to inverse addition —adding the 2,6-dibromopyridine dropwise into a cryogenic (-78 °C) solution of n-BuLi. This ensures the base is always in vast excess, driving instantaneous metalation. Alternatively, transitioning to a Turbo Grignard reagent (i-PrMgCl·LiCl) forms a less nucleophilic magnesiated intermediate, which inherently suppresses this homocoupling pathway[2].

Q3: My metal-halogen exchange is incomplete, but increasing the equivalents of n-BuLi leads to double metalation. What is the optimal approach?

Causality & Solution: Incomplete exchange is rarely a stoichiometry issue; it is a kinetic issue caused by the oligomeric aggregation of the organometallic reagent in ethereal solvents, which reduces its effective molarity. 2,6-dibromopyridine is highly susceptible to over-metalation, so you must strictly maintain a 1.0 to 1.05 equivalent ratio. Instead of increasing the base, use Turbo Grignard (i-PrMgCl·LiCl) . The incorporation of lithium chloride breaks down the unreactive Grignard aggregates into highly reactive monomeric "ate" complexes[3]. This "Turbo" effect ensures rapid, complete mono-magnesiation at milder temperatures (-15 °C) without the risk of double metalation associated with strong alkyllithiums[2],[3].

Quantitative Process Data: Metalating Agent Comparison

To optimize your scale-up strategy, refer to the following comparative data for the metal-halogen exchange of 2,6-dibromopyridine.

Parametern-Butyllithium (n-BuLi)Turbo Grignard (i-PrMgCl·LiCl)
Operating Temperature -78 °C (Strict Cryogenic)-15 °C to 0 °C (Milder)
Homocoupling Risk High (Requires Inverse Addition)Low (Direct Addition OK)
Over-metalation Risk Moderate to HighLow
Active Species State Oligomeric AggregatesMonomeric "Ate" Complex
Scalability Poor (High energy cost for cryo)Excellent (Higher space-time yield)

Self-Validating Experimental Protocol

The following methodology utilizes the Turbo Grignard approach to maximize yield while minimizing the side reactions detailed above. This protocol includes mandatory in-process analytical checks to ensure self-validation.

Phase 1: Preparation of the Organometallic Intermediate
  • Setup: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon.

  • Substrate Loading: Charge the flask with 2,6-dibromopyridine (10.0 mmol, 1.0 eq) and 20 mL of anhydrous THF to achieve a 0.5 M concentration.

  • Cooling: Submerge the flask in an ice/salt bath to reach an internal temperature of -15 °C.

  • Metalation: Using a syringe pump, add i-PrMgCl·LiCl (1.3 M in THF, 10.5 mmol, 1.05 eq) dropwise over 20 minutes to prevent localized heating.

  • Maturation: Stir the reaction mixture for 1 hour at -15 °C.

    • Self-Validation Check 1: Withdraw a 0.1 mL aliquot, quench it in 1 mL of wet diethyl ether, and analyze via GC-MS. The chromatogram must show >95% 2-bromopyridine (the quenched intermediate) and <2% 2,6-dibromopyridine. If unreacted starting material exceeds 5%, extend stirring time by 30 minutes.

Phase 2: Electrophilic Trapping
  • Electrophile Preparation: In a separate dry vial, dissolve N-methoxy-N-methylbenzamide (Weinreb amide, 11.0 mmol, 1.1 eq) in 5 mL of anhydrous THF.

  • Addition: Cool the Weinreb amide solution to 0 °C and transfer it dropwise to the magnesiated pyridine solution over 10 minutes.

  • Chelation: Remove the cooling bath. Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours to ensure complete formation of the tetrahedral intermediate.

    • Self-Validation Check 2: Perform a TLC (Hexanes/EtOAc 4:1). The Weinreb amide spot should be completely consumed. Note: The target ketone will not be visible yet, as the intermediate remains intact.

Phase 3: Quenching and Isolation
  • Hydrolysis: Cool the flask back to 0 °C. Vigorously stir the solution and slowly add 20 mL of saturated aqueous NH₄Cl. Causality: The mild acid breaks the metal chelate, collapsing the tetrahedral intermediate into the target ketone without causing degradation.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to yield pure this compound.

References

  • Heterocyclic Chemistry (5th Edition)
  • Scientific Letter - Pyridine Chemistry in Medicinal Chemistry Source: Atlanchim Pharma URL
  • New Efficient Method for the Synthesis of Chiral 2,2′-Bipyridyl Ligands Source: Thieme-Connect URL
  • Isopropylmagnesium Chloride-Lithium Chloride | 807329-97-1 Source: Benchchem URL

Sources

Optimization of Suzuki coupling conditions for (6-Bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SUZ-6BPP-OPT Subject: Optimization of Suzuki coupling conditions for (6-Bromopyridin-2-yl)(phenyl)methanone Status: Resolved Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary & Chemical Context

Welcome to the Catalysis Support Center. You are working with This compound (hereafter referred to as 6-BPP ).

This substrate presents a classic "Janus" challenge in cross-coupling:

  • High Reactivity (Oxidative Addition): The electron-deficient pyridine ring, further activated by the electron-withdrawing benzoyl group at the C2 position, makes the C6-Br bond highly reactive toward oxidative addition.

  • High Risk (Catalyst Poisoning): The pyridine nitrogen (N1) and the carbonyl oxygen (at C2) create a potential chelation site. Furthermore, electron-deficient pyridyl-palladium intermediates are prone to stalling prior to transmetallation.

This guide provides a self-validating protocol to overcome the "Pyridine Trap" and ensure high turnover numbers (TON).

The "Gold Standard" Protocol

Do not start with exotic conditions. Based on the electronic profile of 6-BPP, we recommend System A as your baseline. If steric hindrance in the boronic acid partner is high (e.g., ortho-substituted), escalate to System B .

System A: The Robust Baseline (General Purpose)

Best for: Unhindered aryl boronic acids, scale-up, and cost-efficiency.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Substrate 6-BPP1.0Electrophile
Partner Arylboronic Acid1.2–1.5Nucleophile
Catalyst Pd(dppf)Cl₂[12]·CH₂Cl₂ 3–5 mol%The bidentate ligand (dppf) resists displacement by the pyridine nitrogen.
Base K₂CO₃ (2M aq.)3.0Weak base prevents side reactions with the ketone.
Solvent 1,4-Dioxane / Water (4:[12]1)[0.2 M]Polarity aids solubility of the polar substrate.
Temp/Time 80–90 °C4–12 hStandard thermal activation.
System B: The High-Performance System (Difficult Substrates)

Best for: Sterically hindered partners, electron-poor boronic acids, or if System A fails.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9][10][11]Role
Catalyst Pd₂(dba)₃ 2 mol%Pd(0) source.
Ligand XPhos 4–8 mol%Bulky, electron-rich biaryl phosphine. Prevents N-coordination and boosts transmetallation.
Base K₃PO₄ (Solid or 3M aq.)3.0Phosphate is often superior for sensitive heteroaromatics.
Solvent Toluene / Water (10:1)[0.2 M]Biphasic system often stabilizes the active catalytic species.
Temp/Time 100 °C2–6 hHigher energy barrier required for bulky ligands.

Mechanism & Optimization Logic

To troubleshoot effectively, you must visualize the "Invisible War" happening in your flask. The diagram below illustrates the competition between the productive cycle and the catalyst poisoning pathway specific to 6-BPP.

SuzukiMechanism Start Substrate (6-BPP) + Pd(0)L OxAdd Oxidative Addition (Fast) Start->OxAdd C-Br Insertion Intermediate Pd(II)-Pyridyl Complex (Electron Deficient) OxAdd->Intermediate PoisonTrap TRAP: N-Coordination Stable Dimer/Chelate Intermediate->PoisonTrap Low Steric Bulk Ligand (e.g., PPh3) TransMetal Transmetallation (Rate Limiting Step) Intermediate->TransMetal + Ar-B(OH)2 + Base (Requires e- rich Ligand) RedElim Reductive Elimination Product Release TransMetal->RedElim RedElim->Start Regenerate Pd(0)

Caption: The Catalytic Cycle vs. The Pyridine Trap. Note how the Pd(II) intermediate is the pivot point where the reaction either proceeds or dies due to N-coordination.

Why These Conditions Work:
  • The Ligand Choice (XPhos/dppf): Standard triphenylphosphine (

    
    ) is not recommended . The pyridine nitrogen in 6-BPP is a competitive ligand.
    
    • dppf: The "bite angle" and bidentate nature make it difficult for the pyridine nitrogen to displace the ligand.

    • XPhos: The massive steric bulk of the biaryl group physically blocks the pyridine nitrogen from binding to the Palladium center, forcing the cycle forward [1].

  • The Electronic Factor: The 6-BPP ring is electron-poor. This makes the Pd(II) intermediate less nucleophilic, slowing down transmetallation with the boronic acid. Using an electron-rich ligand (like XPhos or SPhos) pumps electron density back into the metal, accelerating this bottleneck step [2].

Troubleshooting Guide (FAQ Format)

Q1: The reaction turns black immediately, and I recover the starting material. What happened?

  • Diagnosis: "Pd Black" precipitation. The catalyst decomposed before entering the cycle.

  • Cause: The oxidative addition was too fast, or the ligand dissociated.

  • Fix:

    • Switch to System B (XPhos) . The ligand binds tighter.

    • Ensure your solvent is degassed thoroughly (sparge with Argon for 15 mins). Oxygen accelerates phosphine oxidation, killing the ligand.

Q2: I see 50% conversion, but the reaction stalls. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition or Catalyst Poisoning.[8] The product (a 2,6-disubstituted pyridine) might be a better ligand than your starting material.

  • Fix: Increase the reaction temperature to 100°C to promote ligand exchange. Alternatively, switch to a precatalyst like XPhos Pd G3 or G4, which ensures a 1:1 Ligand:Pd ratio and prevents initial induction periods.

Q3: I am observing "Homocoupling" of my boronic acid (Ar-Ar) instead of the cross-coupling.

  • Diagnosis: The oxidative addition is fast, but transmetallation is slow. The excess Pd(II) consumes the boronic acid via an oxygen-mediated pathway.

  • Fix:

    • Strict Anaerobic Conditions: This is the #1 cause of homocoupling.

    • Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour to keep its concentration low relative to the Pd-Ar intermediate.

Q4: Can I use stronger bases like NaOtBu?

  • Risk: High. 6-BPP contains a ketone. While it lacks alpha-protons (it is a diaryl ketone), strong alkoxides can attack the carbonyl (nucleophilic addition) or the pyridine ring itself (

    
     if the solvent is appropriate). Stick to Carbonates (
    
    
    
    ,
    
    
    ) or Phosphates (
    
    
    ).

Step-by-Step Experimental Protocol

Target: Coupling 6-BPP with Phenylboronic Acid (Example).

  • Setup: Equip a 20 mL reaction vial with a magnetic stir bar and a septum cap.

  • Charging Solids: Add the following:

    • This compound (1.0 equiv, 0.5 mmol)

    • Phenylboronic acid (1.3 equiv, 0.65 mmol)

    • 
       (3.0 equiv, 1.5 mmol)
      
    • Catalyst: XPhos Pd G3 (3 mol%) (Recommended for ease of use)

  • Inerting: Seal the vial. Evacuate and backfill with Argon (x3).[12]

  • Solvent: Add degassed Toluene (2.0 mL) and Water (0.5 mL) via syringe.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm) to mix the biphasic layers.

  • Monitoring: Check LCMS at 2 hours.

    • If SM remains: Raise temp to 100°C.

    • If complete: Cool to RT.

  • Workup: Dilute with EtOAc. Wash with water.[3][7]

    • Crucial Step: Wash the organic layer with a 10% aqueous solution of Cysteine or Thiourea . This scavenges residual Palladium from the pyridine nitrogen, preventing contamination in the final product [3].

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Snell, R. H., et al. (2019). Trace Metal Removal from Organic Pharmaceuticals: A Review of Scavenging Methods. Organic Process Research & Development, 23(8), 1462–1482. (Best practices for Pd removal from N-heterocycles).

Disclaimer: This guide assumes standard laboratory safety protocols. Pyridine derivatives and Palladium catalysts can be toxic. Always consult MSDS before handling.

Sources

Technical Support Center: Purification of (6-Bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of (6-Bromopyridin-2-yl)(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction: Understanding the Molecule and Its Challenges

This compound is a heteroaromatic ketone with applications as a building block in medicinal chemistry. Its purification can present unique challenges due to the presence of the basic pyridine ring, the reactive carbonyl group, and the potential for various impurities to form during its synthesis. A common synthetic route involves the oxidation of the corresponding secondary alcohol, (6-bromopyridin-2-yl)(phenyl)methanol. This precursor is often prepared via a Grignard reaction between a 6-bromopyridin-2-yl magnesium halide and benzaldehyde. Understanding this synthetic pathway is crucial for anticipating potential impurities and devising an effective purification strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Question: My final product is a persistent oil and will not crystallize. What should I do?

Answer:

The oily nature of your product could be due to the presence of impurities that are depressing the melting point or inhibiting crystal lattice formation. Here’s a systematic approach to address this:

  • Confirm the Presence of the Desired Product: Before attempting extensive purification, it's crucial to verify that the target ketone is present in the crude oil. Obtain a proton NMR or mass spectrum of your crude material. The presence of the carbonyl group in this compound can also be qualitatively confirmed by TLC using a 2,4-dinitrophenylhydrazine (DNPH) stain, which will give a yellow-to-red spot for ketones and aldehydes.

  • Identify Potential Impurities: The most likely culprits are residual solvent, unreacted starting materials such as (6-bromopyridin-2-yl)(phenyl)methanol, or byproducts from the oxidation reaction. Run a TLC of your crude product alongside the starting alcohol to check for its presence.

  • Purification by Column Chromatography: If impurities are present, column chromatography is the most effective method for separating your target ketone from both more polar (the alcohol) and less polar impurities. A detailed protocol is provided in a later section.

  • Inducing Crystallization: Once the product is purified by chromatography, you can attempt to induce crystallization.

    • Solvent Selection: Use a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points for recrystallization of pyridyl ketones include ethanol/water, ethyl acetate/hexanes, or isopropanol.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the cooled, supersaturated solution.

Question: I'm seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?

Answer:

Achieving baseline separation on a TLC plate is a prerequisite for successful column chromatography. If you are observing co-elution, consider the following optimization steps:

  • Solvent System Optimization: The polarity of your eluent is the most critical factor.

    • Systematic Screening: Prepare a series of eluent mixtures with varying polarities. For example, start with a non-polar solvent like hexanes and gradually increase the percentage of a more polar solvent like ethyl acetate (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes).

    • Alternative Solvents: If a simple binary mixture is ineffective, consider adding a third solvent to modulate the selectivity. For instance, a small amount of dichloromethane or methanol can significantly alter the separation.

    • TLC Analysis: Run a TLC in each solvent system to identify the one that provides the best separation between your product and the impurities. An ideal Rf value for the product is typically between 0.2 and 0.4 for optimal column chromatography separation.[2]

  • Stationary Phase Considerations:

    • Silica Gel vs. Alumina: While silica gel is the most common stationary phase, the basicity of the pyridine nitrogen in your compound can lead to strong interactions and tailing on the TLC plate. If you observe significant tailing, consider using neutral alumina as the stationary phase.[3]

    • Deactivation of Silica Gel: Alternatively, you can deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will compete for the acidic sites on the silica gel and reduce tailing of your basic compound.

Question: My yield is significantly lower than expected after purification. What are the common causes of product loss?

Answer:

Low recovery can be attributed to several factors throughout the purification process:

  • Incomplete Reaction or Side Reactions: Ensure your synthesis has gone to completion by TLC or NMR analysis of the crude reaction mixture. Incomplete oxidation will leave you with the starting alcohol, which may be difficult to separate and lead to a lower yield of the desired ketone. Over-oxidation to carboxylic acids is also a possibility with some strong oxidizing agents.[4]

  • Losses During Workup:

    • Aqueous Extractions: The pyridine nitrogen can be protonated in acidic aqueous solutions, leading to the partitioning of your product into the aqueous layer. Ensure your aqueous washes are neutral or slightly basic to minimize this loss.

    • Emulsion Formation: Emulsions during extraction can trap your product. If an emulsion forms, try adding brine or filtering the mixture through a pad of celite.

  • Column Chromatography Issues:

    • Irreversible Adsorption: As mentioned, strong interactions with acidic silica gel can lead to irreversible adsorption of your product on the column. Using deactivated silica or alumina can mitigate this.

    • Improper Fraction Collection: Monitor the column elution carefully by TLC to ensure you are collecting all fractions containing your product.

  • Recrystallization Losses:

    • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

Q2: What are the most common impurities in the synthesis of this compound?

The most common impurities are typically carried over from the preceding synthetic steps. Assuming a synthesis involving the oxidation of (6-bromopyridin-2-yl)(phenyl)methanol, you should be aware of:

  • Unreacted Starting Materials: 2,6-dibromopyridine and benzaldehyde from the Grignard reaction.

  • Intermediate Alcohol: (6-bromopyridin-2-yl)(phenyl)methanol.

  • Oxidation Byproducts: Over-oxidation can potentially lead to the formation of benzoic acid.

  • Solvent Residues: Dichloromethane, ethyl acetate, hexanes, etc., from the reaction and purification steps.

Q3: Can the bromine atom on the pyridine ring be displaced during purification?

The bromine atom at the 6-position of the pyridine ring is generally stable under standard purification conditions such as column chromatography and recrystallization. However, prolonged exposure to strong nucleophiles or highly basic conditions, especially at elevated temperatures, could potentially lead to nucleophilic aromatic substitution. It is advisable to use mild bases and avoid unnecessarily harsh conditions during workup and purification.

Q4: How can I visualize this compound on a TLC plate?

This compound is UV active due to the presence of the aromatic rings, so it can be easily visualized under a UV lamp (254 nm). Additionally, you can use chemical stains for visualization:

  • Potassium Permanganate Stain: This is a general stain for most organic compounds and will show up as a yellow spot on a purple background.

  • 2,4-Dinitrophenylhydrazine (DNPH) Stain: This stain is specific for aldehydes and ketones and will produce a yellow to orange-red spot.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard method for the purification of multi-gram quantities of the target compound using silica gel chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl Acetate (EtOAc), n-Hexane (or Petroleum Ether), Dichloromethane (DCM) - all HPLC grade

  • Flash chromatography system (manual or automated)

  • Glass column

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in DCM.

    • Spot the solution on a TLC plate and develop it in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3 v/v).

    • Identify a solvent system that gives your target ketone an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained. This ensures even loading onto the column.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the selected mobile phase. You can use either isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.

    • Collect fractions of a consistent volume throughout the elution process.

  • Fraction Analysis and Product Isolation:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in your chosen solvent system and visualize the spots under a UV lamp.

    • Combine the fractions containing the pure product, identified by a single spot with the expected Rf value.

    • Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.

    • Dry the resulting solid or oil under high vacuum to remove residual solvent, yielding the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable for the final purification of the product after it has been isolated from column chromatography.

Materials and Equipment:

  • Purified this compound

  • Recrystallization solvents (e.g., ethanol, water, ethyl acetate, hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of your compound.

    • Add a few drops of a potential solvent at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube. The ideal solvent will dissolve the compound when hot.

    • Allow the solution to cool. The ideal solvent will result in the formation of crystals upon cooling.

    • Common solvent pairs for recrystallization include ethanol/water and ethyl acetate/hexanes.[1][6]

  • Dissolution:

    • Place the compound to be recrystallized in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Visualizations

Diagram 1: Purification Workflow Decision Tree

PurificationWorkflow Decision Tree for Purification of this compound start Crude Product tlc TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No solid Solid Product recrystallize->solid pure_product Pure Product column Column Chromatography multiple_spots->column oily Product is an Oil? column->oily oily->tlc Still Impure, Re-optimize oily->pure_product Successful Separation solid->pure_product

Caption: A decision tree to guide the purification strategy.

Diagram 2: Common Impurities and Their Origins

Impurities Potential Impurities and Their Synthetic Origins cluster_grignard Grignard Reaction cluster_oxidation Oxidation 2,6-Dibromopyridine 2,6-Dibromopyridine Intermediate Alcohol Intermediate Alcohol 2,6-Dibromopyridine->Intermediate Alcohol Purified Product Purified Product 2,6-Dibromopyridine->Purified Product Impurity Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate Alcohol Benzaldehyde->Purified Product Impurity Grignard Reagent Grignard Reagent Grignard Reagent->Intermediate Alcohol Target Ketone Target Ketone Intermediate Alcohol->Target Ketone Intermediate Alcohol->Purified Product Impurity Oxidizing Agent Oxidizing Agent Oxidizing Agent->Target Ketone Target Ketone->Purified Product Purification

Caption: Origins of common impurities during synthesis.

Data Presentation

Table 1: Comparison of Purification Techniques
TechniqueProsConsBest For
Recrystallization - High purity achievable- Scalable- Cost-effective- Requires a solid product- Can have lower yields- Finding a suitable solvent can be time-consumingFinal purification step for removing small amounts of impurities.
Column Chromatography - Excellent for separating complex mixtures- Can purify oils- High resolution- More time-consuming and labor-intensive- Requires larger volumes of solvent- Potential for product loss on the columnInitial purification of crude reaction mixtures containing multiple components.
Table 2: Suggested TLC Solvent Systems for Method Development
Solvent System (Hexane:Ethyl Acetate)PolarityExpected Rf of KetoneNotes
95:5Low> 0.8Good for checking for very non-polar impurities.
90:10Low-Medium0.6 - 0.8May provide some separation.
80:20Medium0.4 - 0.6A good starting point for column chromatography.
70:30Medium-High0.2 - 0.4Likely to be in the optimal range for column chromatography.
50:50High< 0.2May be too polar, causing the product to elute too quickly.

References

  • Organic Syntheses Procedure. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). (6-Bromopyridin-2-yl)(phenyl)methanol Properties. In CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • European Patent Office. (2010, June 16). Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline (Patent No. 1756085). Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Dry silica gel (84 g). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3-benzoylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Waseda University. (2024, August 20). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Retrieved from [Link]

  • ScienceDaily. (2024, August 20). A new reaction to enhance aromatic ketone use in chemical synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. Retrieved from [Link]

  • Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 2-bromopyridine. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Angene. (n.d.). (6-Bromopyridin-2-yl)(phenyl)methanol(CAS# 181647-45-0). Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). US2355410A - Process for the bromination of ketones.
  • National Institutes of Health. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. PMC. Retrieved from [Link]

  • Unknown. (n.d.). OXIDATIONS 5 Oxidations. Retrieved from [Link]

  • Wollo University. (2015). Organic Chemistry II (Chem 2042).
  • Eureka | Patsnap. (2020, February 4). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Retrieved from [Link]

  • LTQ 5.1, Spring 2024. (2024, February 26). Oxidations and Reductions of Alcohols and Carbonyl Compounds.
  • ResearchGate. (2021, July 30). How to remove pyridine when I use it as solvent? Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]

  • MDPI. (n.d.). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. Retrieved from [Link]

  • MDPI. (2018, May 22). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (6-Bromopyridin-2-yl)(phenyl)methanone and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important class of diaryl ketones. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.

Section 1: Overview of Primary Synthetic Strategies

The synthesis of this compound derivatives can be approached through several distinct chemical pathways. The choice of strategy often depends on the availability of starting materials, functional group tolerance, and scalability requirements. The three most prevalent methods are:

  • Two-Step: Grignard Addition and Subsequent Oxidation: This is a classic and often reliable route. It involves the nucleophilic addition of a phenyl Grignard reagent to a 6-bromopyridine-2-carboxaldehyde or a related derivative to form the secondary alcohol, (6-Bromopyridin-2-yl)(phenyl)methanol.[1] This intermediate is then oxidized to the desired ketone. This method's two-step nature allows for the isolation and purification of the intermediate alcohol, which can simplify the final purification.[2][3]

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers powerful tools like the Suzuki-Miyaura coupling. This can be achieved, for example, by coupling an appropriately substituted aryl boronic acid with an aryl halide.[4][5] A carbonylative Suzuki coupling, which incorporates carbon monoxide, is a direct method for forging the ketone moiety.[6] These reactions are known for their high functional group tolerance but require careful optimization of catalysts, ligands, and reaction conditions to prevent side reactions.[7][8]

  • Friedel-Crafts Acylation: While a fundamental reaction for synthesizing aryl ketones, Friedel-Crafts acylation is often problematic for pyridine-containing substrates.[9] The Lewis basic nitrogen atom of the pyridine ring can form a highly unreactive complex with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating both the substrate and the catalyst.[10] This route is generally not recommended for this specific target molecule due to predictably low yields and harsh reaction conditions.

G start Select Synthetic Route route_oxidation Two-Step: Grignard/Organolithium Addition & Oxidation start->route_oxidation route_pd One-Step: Pd-Catalyzed Cross-Coupling start->route_pd route_fc Friedel-Crafts Acylation start->route_fc outcome_oxidation PROCEED: Reliable, good for troubleshooting, but a two-step process. route_oxidation->outcome_oxidation decision_pd Are starting materials (boronic acids, etc.) readily available? Are you experienced with air-sensitive reactions? route_pd->decision_pd decision_fc Is the pyridine ring substituted with strongly activating groups? route_fc->decision_fc decision_pd->outcome_oxidation No outcome_pd PROCEED: Efficient, high tolerance, but requires careful optimization. decision_pd->outcome_pd Yes decision_fc->outcome_pd Yes outcome_fc NOT RECOMMENDED: High risk of failure due to catalyst poisoning. decision_fc->outcome_fc No

Caption: Decision workflow for selecting a synthetic route.

Section 2: Troubleshooting Guide

This section directly addresses common experimental failures in a question-and-answer format, focusing on the two most viable synthetic routes.

Route A: Grignard Addition & Oxidation

Issue 1: The initial Grignard reaction to form the alcohol intermediate, (6-Bromopyridin-2-yl)(phenyl)methanol, has a low yield.

  • Question: I reacted phenylmagnesium bromide with 6-bromopyridine-2-carboxaldehyde, but my yield of the desired alcohol is very low, and I recover mostly starting material. What went wrong?

  • Answer: Low yields in Grignard reactions are almost always traced back to two primary culprits: reagent deactivation and competing side reactions.

    • Cause (High Probability): Presence of Protic Contaminants. Grignard reagents are exceptionally strong bases and will react instantly with any source of acidic protons, most commonly water.[11] This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure the aldehyde starting material is also anhydrous.[12]

    • Cause (Moderate Probability): Poor Grignard Reagent Quality. The Grignard reagent may not have formed efficiently or may have degraded upon storage.

      • Solution: Initiate the formation of the Grignard reagent with a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium turnings. If using a commercial solution, titrate it before use to determine the exact concentration, as this can change over time.

    • Cause (Less Common): Competing Reactions. While less common with aldehydes, bulky Grignard reagents can sometimes act as reducing agents, converting the aldehyde to a primary alcohol, or undergo enolization if acidic alpha-protons are present.[11] For pyridine substrates, the Grignard reagent can also potentially add to other positions on the pyridine ring, though the 2-aldehyde directs the addition effectively.[13]

Issue 2: The oxidation of (6-Bromopyridin-2-yl)(phenyl)methanol to the ketone is incomplete or produces side products.

  • Question: My oxidation reaction is sluggish, and I see both starting material and product on my TLC plate even after extended reaction times. How can I drive it to completion?

  • Answer: Incomplete oxidation points to issues with the oxidant or the reaction conditions.

    • Cause: Insufficient or Deactivated Oxidant. Many common oxidants can be problematic. For example, commercial solutions of sodium hypochlorite (bleach), often used with TEMPO, can vary in concentration and degrade over time.[14] Reagents like manganese dioxide (MnO₂) can have varying activity depending on how they are prepared and stored.

      • Solution: Use a reliable and well-characterized oxidizing agent. For small-scale synthesis, Dess-Martin periodinane (DMP) is highly effective, though care must be taken with its potentially explosive nature on a larger scale.[14] For a more scalable and safer alternative, a Swern oxidation or a TEMPO-catalyzed oxidation with a fresh source of co-oxidant is recommended. Always use a stoichiometric excess (typically 1.2-1.5 equivalents) of the oxidant.

    • Cause: Inappropriate Reaction Temperature. Many oxidations are temperature-sensitive. For example, Swern oxidations must be run at very low temperatures (e.g., -78 °C) to avoid side reactions.

      • Solution: Strictly adhere to the temperature requirements of your chosen oxidation protocol. Monitor the internal reaction temperature, not just the bath temperature.

Route B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Issue 1: My Suzuki coupling reaction is sluggish, incomplete, or fails entirely.

  • Question: I am trying to couple 6-bromo-2-benzoylpyridine with a boronic acid, but the reaction is not proceeding. What are the key parameters to check?

  • Answer: Palladium-catalyzed couplings are complex, with many interdependent variables. A failure here usually points to a problem within the catalytic cycle.[5][8]

    • Cause (High Probability): Catalyst Deactivation by Oxygen. The active catalytic species is a Palladium(0) complex, which is readily oxidized to an inactive Pd(II) species by atmospheric oxygen.[7] Phosphine ligands are also susceptible to oxidation.

      • Solution: Rigorous degassing of the solvent and reaction mixture is critical. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by performing several freeze-pump-thaw cycles. Assemble the reaction under a positive pressure of an inert gas.[7]

    • Cause (Moderate Probability): Incorrect Choice of Base or Ligand. The base is not just a spectator; it is crucial for activating the boronic acid for the transmetalation step.[7] The ligand stabilizes the palladium center and modulates its reactivity.

      • Solution: An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is most common.[7] If one is ineffective, screening others is a logical step. For electron-rich or sterically hindered substrates, specialized biarylphosphine ligands (e.g., SPhos, XPhos) are often superior to simpler ligands like PPh₃.[15]

    • Cause (Moderate Probability): Impure Reagents. Trace impurities in the starting materials, particularly the aryl halide or boronic acid, can interfere with the catalyst.

      • Solution: Ensure the purity of your substrates. Boronic acids can dehydrate to form unreactive boroxines; using a slight excess (1.1-1.3 equivalents) can compensate for this.

Issue 2: My main side product is the homocoupling of my boronic acid reagent.

  • Question: I am getting my desired product, but also a significant amount of biaryl product derived from the dimerization of my boronic acid. How can I minimize this?

  • Answer: Homocoupling is a classic side reaction in Suzuki couplings and is almost always linked to the presence of oxygen.[7]

    • Cause: Oxygen-Mediated Oxidative Coupling. Oxygen can facilitate the palladium-catalyzed oxidative coupling of two molecules of the boronic acid.

      • Solution: Improve your degassing procedure as described above. Additionally, if you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid, leading to homocoupling.[7] Starting with a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system can mitigate this issue.[16]

Section 3: Frequently Asked Questions (FAQs)
  • Q1: Which synthetic route is generally the most robust and recommended?

    • A1: For reliability and ease of troubleshooting, the two-step Grignard addition followed by oxidation is often the most robust, especially on a smaller scale. Each step can be monitored and purified independently. For larger-scale synthesis or for creating a library of derivatives, a well-optimized Suzuki-Miyaura coupling is more efficient and atom-economical.

  • Q2: How do I purify the final this compound product?

    • A2: The product is a ketone and is typically a solid at room temperature. The primary purification method is column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes. Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide highly pure material.

  • Q3: Can I use other organometallic reagents besides Grignards for the addition to the aldehyde?

    • A3: Yes, organolithium reagents (e.g., phenyllithium) can also be used. They are generally more reactive than Grignard reagents, which can be advantageous for less reactive electrophiles but may also lead to more side reactions. The same stringent requirements for anhydrous and inert conditions apply.

  • Q4: My reaction involves a color change to dark brown or black. Is this normal?

    • A4: This is highly context-dependent. In Grignard reactions, a dark color can sometimes indicate side reactions or the formation of finely divided metal impurities.[11] In palladium-catalyzed reactions, a change from a light yellow to a dark brown or black color often indicates the formation of palladium black (aggregated, inactive palladium metal), which is a sign of catalyst decomposition.[7] A successful Suzuki reaction often remains a light yellow to orange-brown solution.

Section 4: Key Experimental Protocols
Protocol 4.1: Synthesis of (6-Bromopyridin-2-yl)(phenyl)methanol

This protocol describes the addition of phenylmagnesium bromide to 6-bromopyridine-2-carboxaldehyde.

  • Setup: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

  • Grignard Formation: Add anhydrous tetrahydrofuran (THF) to the flask. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in anhydrous THF. Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate (indicated by bubbling and gentle reflux), add a single crystal of iodine. Once initiated, add the remaining bromobenzene solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the resulting dark grey solution for 1 hour at room temperature.

  • Aldehyde Addition: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 6-bromopyridine-2-carboxaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution over 30 minutes.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography.

Protocol 4.2: Oxidation to this compound

This protocol uses manganese dioxide (MnO₂), a mild oxidant for benzylic alcohols.

  • Setup: To a round-bottom flask, add the (6-Bromopyridin-2-yl)(phenyl)methanol (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Oxidation: Add activated manganese dioxide (MnO₂) (5-10 eq. by weight) to the solution. The reaction is heterogeneous.

  • Monitoring: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction can take anywhere from a few hours to 24 hours depending on the activity of the MnO₂.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite pad thoroughly with DCM.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as described in the FAQs.

Section 5: Data Tables
Table 1: Comparison of Common Oxidizing Agents
Oxidizing SystemAdvantagesDisadvantagesTypical Conditions
MnO₂ Mild, selective for allylic/benzylic alcoholsHeterogeneous, requires large excess, variable activityDCM or CHCl₃, Room Temp
Dess-Martin Periodinane Fast, reliable, high-yieldingExpensive, potentially explosive on scaleDCM, Room Temp
Swern Oxidation High yields, general applicabilityRequires low temp (-78 °C), foul odor(COCl)₂, DMSO, Et₃N, DCM
TEMPO / NaOCl Catalytic, inexpensive, "green"NaOCl concentration varies, pH sensitiveDCM/H₂O, NaHCO₃, 0 °C to RT[14]
Table 2: Common Catalyst Systems for Suzuki-Miyaura Coupling
Palladium SourceLigandBaseSolventTypical Use Case
Pd(PPh₃)₄(None needed)K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂OSimple, unhindered substrates[7]
Pd(OAc)₂PPh₃K₃PO₄DMF, DioxaneGeneral purpose, requires in-situ reduction
Pd₂(dba)₃SPhosK₃PO₄Dioxane, TolueneElectron-rich or hindered aryl chlorides[7]
PdCl₂(dppf)(dppf)Cs₂CO₃Dioxane, DMFRobust catalyst for a wide range of substrates
Section 6: Visualizations

G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) pd0->pd2_oad Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd2_trans->product aryl_halide Ar-X (e.g., 6-Br-Py-COR) aryl_halide->pd2_oad boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][5]

Section 7: References
  • One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. National Center for Biotechnology Information.[Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI.[Link]

  • DIECKMANN CONDENSATION AND ULLMANN COUPLING REACTION. Scribd.[Link]

  • Sonogashira coupling. Wikipedia.[Link]

  • Cross-Coupling Reactions Guide. Buchwald Lab, MIT.[Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable.[Link]

  • Sequential Sonogashira coupling/ADH ketone reduction. ResearchGate.[Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI.[Link]

  • Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. National Center for Biotechnology Information.[Link]

  • Ullmann condensation. Wikipedia.[Link]

  • Transition-Metal-Free C(sp³)⁻H Oxidation of Diarylmethanes. PubMed.[Link]

  • Ullmann Condensation. SynArchive.[Link]

  • Synthesis of biaryl ketones and biaryl diketones via carbonylative Suzuki-Miyaura coupling reactions catalyzed by bridged bis(N-heterocyclic carbene)palladium(II) catalysts. Google Patents.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.[Link]

  • 6-Bromo-N-(6-Bromopyridin-2-Yl). Amanote Research.[Link]

  • Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. PubMed.[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.[Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube.[Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. ACS Publications.[Link]

  • The Suzuki biaryl coupling reaction. ResearchGate.[Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Royal Society of Chemistry.[Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group, Georgia Tech.[Link]

  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. National Center for Biotechnology Information.[Link]

  • Oxidation of aryl and heteroaryl methyl ketone to aryl and heteroarylglyoxals by using CuCl2-DMSO. NIScPR.[Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.[Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Quora.[Link]

  • 18.5 Friedel–Crafts Alkylation and Acylation. Chemistry LibreTexts.[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit.[Link]

  • (6-Bromopyridin-2-yl)(phenyl)methanol. Angene Chemical.[Link]

  • Oxidation to Aldehydes and Ketones. ACS Green Chemistry Institute.[Link]

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Technical Support Center: Overcoming Poor Solubility of (6-Bromopyridin-2-yl)(phenyl)methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. (6-Bromopyridin-2-yl)(phenyl)methanone is a highly valuable building block in medicinal chemistry and organic synthesis. However, its rigid diaryl ketone backbone, coupled with the polarizable bromine atom and pyridine nitrogen, facilitates strong intermolecular interactions such as


 stacking and halogen bonding[1]. This results in a highly stable crystalline lattice that is notoriously difficult to dissolve in standard organic solvents, often bottlenecking scale-up and low-temperature reactions[2].

This guide provides field-proven, self-validating methodologies to engineer the solubility of this compound without compromising your downstream chemistry.

Part 1: Diagnostic Decision Matrix

Before altering your reaction conditions, identify the specific nature of your solubility bottleneck. Use the decision matrix below to select the optimal thermodynamic or kinetic intervention.

G Start Solubility Bottleneck: This compound Cond1 Cryogenic Reaction? (e.g., -78°C Lithiation) Start->Cond1 Cond2 Green Solvent Transition? (e.g., replacing DCM) Start->Cond2 Cond3 Scale-up / Crystallization? Start->Cond3 Act1 Use THF + 10-20% DMPU Disrupts π-stacking & aggregation Cond1->Act1 Yes Act2 Apply Co-solvency Blending Add 5-15% DMSO/DMAc Cond2->Act2 Yes Act3 Temperature-Cycling + Micronization (Kinetic shift) Cond3->Act3 Yes

Caption: Decision matrix for selecting the optimal solubility enhancement strategy.

Part 2: Troubleshooting Guides & Causality Analysis

Q1: My compound precipitates during low-temperature metalation (e.g., -78°C halogen-metal exchange). How do I maintain a homogeneous solution? The Causality: At cryogenic temperatures, the kinetic energy of the solvent molecules drops below the threshold required to disrupt the solute's self-association. The bromopyridine rings begin to


-stack, leading to rapid nucleation and precipitation.
The Solution:  Introduce a highly polar, Lewis-basic co-solvent. While THF is the standard bulk solvent, adding 10–20% (v/v) of DMPU (N,N'-dimethylpropyleneurea) coordinates with the solvent and the solute, disrupting the aggregation state and keeping the monomeric ketone in solution without freezing. (Note: DMPU is preferred over HMPA due to the latter's severe toxicity).

Q2: We are trying to replace halogenated solvents (like DCM) with greener alternatives (like Isopropyl Acetate or Ethanol), but the solubility drops drastically. What is the workaround? The Causality: Green solvents often lack the optimal Hansen Solubility Parameters (HSP)—specifically the dispersive and polar forces—required to dissolve rigid diaryl ketones[2]. The Solution: Implement Co-solvency (Solvent Blending) . Adding a small fraction (5–15%) of a strong polar aprotic solvent like DMSO or DMAc reduces the interfacial tension between the bulk solvent and the hydrophobic solute[3]. This dramatically increases the solubility threshold while maintaining the overall "green" profile of the bulk solvent mixture.

Q3: During scale-up, the compound "oils out" or forms an unmanageable colloidal slurry instead of dissolving cleanly. How can I fix this? The Causality: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solvated compound drops below the temperature of the solvent, but true thermodynamic solubility hasn't been reached. The Solution: You are facing a kinetic barrier. You must increase the surface area of the solute prior to solvation (micronization) and use a temperature-cycling approach to force the compound past the metastable zone into a true thermodynamic solution.

Part 3: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every solubility enhancement attempt must be validated. Below are the standard operating procedures for the two most common workflows.

Protocol A: Thermodynamic Co-Solvent Blending (The Shake-Flask Method)

This protocol utilizes the "shake-flask" methodology, considered the gold standard for determining equilibrium solubility, ensuring you achieve a true solution rather than a transient kinetic suspension[4].

Workflow Step1 1. Micronization (Increase Surface Area) Step2 2. Primary Solvation (100% DMSO/DMAc) Step1->Step2 Step3 3. Co-Solvent Dilution (Target Green Solvent) Step2->Step3 Step4 4. Equilibration (Shake-Flask, 24h) Step3->Step4 Step5 5. Validation (Tyndall Check & HPLC) Step4->Step5

Caption: Self-validating workflow for co-solvent blending and thermodynamic equilibration.

Step-by-Step Execution:

  • Micronization: Mechanically grind this compound to a fine powder. Causality: Increasing the surface area-to-volume ratio accelerates dissolution kinetics.

  • Primary Solvation: Dissolve the compound entirely in 100% DMSO to create a highly concentrated stock (e.g., 100 mg/mL). Causality: The high dielectric constant of DMSO rapidly overcomes the crystalline lattice energy.

  • Co-Solvent Dilution: Under continuous magnetic stirring, slowly add the target bulk organic solvent (e.g., Isopropyl Acetate) dropwise until the desired final volume and co-solvent ratio (e.g., 10% DMSO v/v) is reached.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 24 hours. Causality: This ensures the system reaches true thermodynamic equilibrium[4].

  • Self-Validation (The Tyndall Test & HPLC):

    • Optical Check: Shine a laser pointer through the vial. If a visible beam appears (Tyndall effect), the compound has formed a colloidal suspension. True solutions scatter no light.

    • Quantitative Check: Centrifuge the sample to pellet microscopic precipitates. Filter the supernatant through a 0.22 µm PTFE syringe filter, and quantify the concentration via HPLC against a standard curve[4].

Protocol B: Cryogenic Solvation for Metalation Workflows

Step-by-Step Execution:

  • Solvent Preparation: Prepare a mixture of anhydrous THF and 15% (v/v) DMPU under an inert argon atmosphere.

  • Dissolution: Dissolve the ketone in the solvent blend at room temperature until visually clear.

  • Controlled Cooling: Submerge the reaction flask into a dry ice/acetone bath, lowering the temperature at a controlled rate of ~5°C/min while stirring vigorously.

  • Self-Validation (Temperature-Dependent Aliquot Analysis):

    • Before adding the organolithium reagent, extract a 50 µL aliquot of the -78°C solution using a pre-chilled syringe.

    • Inject into a room-temperature vial containing a quench solution (e.g., Methanol).

    • Analyze via LC-MS. If the concentration matches the initial room-temperature theoretical yield, no precipitation has occurred on the flask walls, and the reaction can proceed safely.

Part 4: Quantitative Data Presentation

The following table summarizes the expected solubility profiles of brominated diaryl ketones across various solvent systems, highlighting the impact of co-solvency[3].

Solvent SystemCo-Solvent Ratio (v/v)Temp (°C)Estimated Solubility ProfileSolvation Mechanism
Heptane / EtOAc (8:2)None25°CPoor (< 5 mg/mL)Insufficient polarity to disrupt

stacking.
Isopropyl AcetateNone25°CModerate (~15 mg/mL)Moderate hydrogen-bond accepting capacity.
Isopropyl Acetate / DMSO 10% DMSO 25°C High (> 50 mg/mL) Interfacial tension reduction; disruption of crystal lattice.
THFNone-78°CPoor (Precipitates)Kinetic energy too low to prevent self-association.
THF / DMPU 15% DMPU -78°C High (Stable) Lewis-basic coordination prevents cryogenic aggregation.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use heating alone to dissolve the compound without adding a co-solvent? A: Yes, but this relies on kinetic solubility. If you heat the solvent to dissolve the compound and then let it cool, the solution becomes supersaturated. Any slight disturbance (e.g., adding a reagent, scratching the flask) will cause rapid, uncontrolled crystallization. Thermodynamic co-solvent blending is much safer for reproducible synthesis.

Q: Will adding DMSO or DMPU interfere with my downstream purification? A: High-boiling polar aprotic solvents can complicate concentration steps. To remove them during workup, perform a thorough aqueous wash. DMSO and DMPU are highly water-soluble and will partition into the aqueous layer during a standard liquid-liquid extraction (e.g., using EtOAc/Water or MTBE/Water).

Q: Does the bromine atom's position affect solubility? A: Yes. The 6-position on the pyridine ring creates specific steric and electronic environments that dictate the molecule's solid-state packing. Halogen bonding (where the bromine acts as an electrophilic region) significantly strengthens the crystal lattice, making it less soluble than its non-brominated analogs[1].

References

  • Title: Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Source: ajptonline.com URL: [Link]

  • Title: Engineering diaryl alcohol dehydrogenase KpADH reveals importance of retaining hydration shell in organic solvent tolerance. Source: nih.gov URL:[Link]

  • Title: Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Source: chemrxiv.org URL: [Link]

Sources

Column chromatography techniques for purifying (6-Bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (6-Bromopyridin-2-yl)(phenyl)methanone

Case ID: #BP-2026-03 Subject: Optimization of Column Chromatography for 2,6-Disubstituted Pyridine Ketones Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Profile

You are attempting to purify This compound (CAS: 80100-16-9), a critical intermediate often synthesized via lithiation of 2,6-dibromopyridine or Pd-catalyzed carbonylation.

The Challenge: This molecule presents a "push-pull" separation challenge. The pyridine nitrogen and carbonyl group create moderate polarity and basicity, leading to interaction with acidic silanol groups on silica gel. Conversely, the bromine and phenyl rings add significant lipophilicity.

  • Common Failure Mode: Peak tailing (streaking) due to the basic pyridine nitrogen, resulting in co-elution with impurities like unreacted 2,6-dibromopyridine or bis-substituted byproducts.

Physicochemical Profile:

Property Value/Description Implication for Chromatography

| Structure | Pyridine core, 2-benzoyl, 6-bromo | UV Active (Strong


-

*), visible at 254 nm. | | Basicity | Weakly basic (Pyridine N) | Requires base-modified silica to prevent tailing. | | Polarity | Moderate | Elutes in mid-polarity solvents (e.g., 10-30% EtOAc/Hex). | | Solubility | Good in DCM, EtOAc; Poor in Hexanes | Dry loading is recommended over wet loading to prevent band broadening. |

Pre-Purification Diagnostics (TLC Protocol)

Before packing your column, you must validate your mobile phase. Do not skip this step.

Standard Protocol:

  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Eluent A (Screening): 10% Ethyl Acetate in Hexanes.

  • Eluent B (Optimization): 20% Ethyl Acetate in Hexanes.

The "Pyridine Streak" Test: Spot your crude mixture. If the spot looks like a comet (long tail), the pyridine nitrogen is protonating on the silica.

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the acidic silanol sites on the silica gel, sharpening the peak shape significantly [1, 2].

Target Rf Values:

  • Impurity (2,6-Dibromopyridine): Rf ~ 0.7–0.8 (Elutes fast).

  • Target (this compound): Rf ~ 0.35–0.45 (Ideal window).

  • Impurity (Bis-benzoyl byproduct): Rf ~ 0.1–0.2 (Elutes slow).

Step-by-Step Purification Protocol

Phase A: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.

  • Base Deactivation (Critical):

    • Prepare a slurry of silica in Hexanes + 1% TEA .

    • Pour into the column and flush with 2 column volumes (CV) of this mixture.

    • Why? This pre-saturates the silica surface with amine, preventing your pyridine product from sticking irreversibly or streaking [2].

Phase B: Sample Loading (Dry Loading)
  • Method: Dissolve crude material in a minimal amount of Dichloromethane (DCM). Add silica gel (1:2 ratio of crude to silica). Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

  • Application: Carefully pour the powder onto the top of the packed column. Cover with a 1cm layer of sand.

  • Advantage: Eliminates solvent incompatibility issues and ensures a tight, narrow starting band.

Phase C: Elution Gradient

Run the column using the following gradient profile (assuming 1% TEA is present in all solvents):

Volume (CV)Mobile Phase CompositionPurpose
0–2 CV 100% HexanesFlush non-polar grease/impurities.
2–5 CV 5% EtOAc / 95% HexanesElute unreacted 2,6-dibromopyridine.
5–12 CV 10% → 20% EtOAc / HexanesElute Target Compound. Collect small fractions.
12+ CV 50% EtOAc / 50% HexanesFlush polar byproducts (bis-ketones, acids).

Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material (2,6-dibromopyridine). How do I separate them?

Diagnosis: The polarity difference is sufficient, so this is likely a band broadening issue. Solution:

  • Check Loading: Did you wet load with DCM? If so, the strong solvent dragged the product down immediately. Switch to dry loading .

  • Gradient Shallowing: Hold the gradient at 2% EtOAc/Hexanes for longer. The dibromo starting material is very non-polar and will move even in pure hexanes; the ketone requires some polarity to move.

Q2: I see my product on TLC, but it's not coming off the column.

Diagnosis: "Acidic Capture." The pyridine ring has protonated on the silica. Solution: Immediately switch to a mobile phase containing 5% Triethylamine or 10% Methanol/DCM . The base or high polarity will disrupt the hydrogen bonding/ionic interaction. Note: For future runs, always pre-treat the silica with TEA.

Q3: The fractions contain a white solid precipitate after evaporation.

Diagnosis: This is likely Triethylamine Hydrochloride (if HCl was used in workup and not fully neutralized) or just silica dust. Solution: Redissolve the product in DCM and wash with water or saturated NaHCO3 in a separatory funnel. Dry over MgSO4 and re-concentrate.

Q4: Can I use Alumina instead of Silica?

Answer: Yes. Neutral Alumina (Activity Grade III) is excellent for pyridines because it is less acidic than silica [1]. You can often skip the TEA additive if using Alumina. However, Alumina has lower capacity, so you will need a larger column (approx. 2x the volume of silica).

Visual Workflows

Figure 1: Decision Logic for Poor Separation

ChromatographyTroubleshooting Start Issue: Poor Separation CheckTLC Check TLC Spot Shape Start->CheckTLC Tailing Is the spot tailing? CheckTLC->Tailing YesTailing Cause: Silanol Interaction Tailing->YesTailing Yes (Comet shape) NoTailing Check Rf Difference (ΔRf) Tailing->NoTailing No (Round spots) FixTailing Action: Add 1% TEA to Eluent or Switch to Alumina YesTailing->FixTailing SmallDelta ΔRf < 0.1 NoTailing->SmallDelta LargeDelta ΔRf > 0.15 NoTailing->LargeDelta FixSmallDelta Action: Use Shallower Gradient (e.g. 0-10% EtOAc over 20 CV) SmallDelta->FixSmallDelta FixLargeDelta Action: Switch Loading Method (Wet -> Dry Loading) LargeDelta->FixLargeDelta

Caption: Diagnostic flow for identifying the root cause of co-elution in pyridine derivatives.

Figure 2: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Dark Oil/Solid) TLC TLC Screening (Hex/EtOAc + 1% TEA) Crude->TLC Determine Rf Adsorption Dry Loading (Adsorb on Silica) TLC->Adsorption Dissolve in DCM + Silica Column Column Chromatography (Gradient Elution) Adsorption->Column Pack & Load Fractions Fraction Analysis (UV/TLC) Column->Fractions Collect Pure Pure Product (Crystalline Solid) Fractions->Pure Evaporate & Dry

Caption: End-to-end workflow for the purification of this compound.

References

  • Organic Syntheses Procedure: Column Chromatography Techniques. Source: Organic Syntheses.[1][2] URL:[Link]

  • Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (Analogous ketone purification). Source: MDPI (Molecules). URL:[Link]

  • Synthesis of 3-benzoylpyridine (General Benzoylpyridine Method). Source: Organic Syntheses, Coll. Vol. 4, p.88 (1963). URL:[Link]

Sources

Recrystallization methods for obtaining pure (6-Bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (6-Bromopyridin-2-yl)(phenyl)methanone

Executive Summary

This compound (also known as 6-bromo-2-benzoylpyridine) is a critical pharmacophore often used as an intermediate in the synthesis of IRAK-4 inhibitors and other pyridine-bridged heterocycles.

Users frequently encounter difficulties purifying this compound due to its low melting point (analogous to 2-benzoylpyridine, mp ~42°C) and tendency to "oil out" rather than crystallize. This guide provides an optimized recrystallization strategy designed to separate the product from common synthetic impurities such as unreacted 2,6-dibromopyridine and bis-substituted byproducts.

Solvent Selection & Solubility Profile

The choice of solvent is dictated by the polarity difference between the ketone moiety and the bromine substituent.

Solvent SystemRoleSuitability RatingTechnical Notes
Ethanol (EtOH) Primary Solvent⭐⭐⭐⭐⭐ (High)Best for initial trials. Good solubility at reflux; moderate solubility at RT. Risk of oiling out if cooled too fast.
Hexane / Ethyl Acetate Binary System⭐⭐⭐⭐ (High)Excellent for removing non-polar impurities (e.g., dibromopyridine). Start with 10:1 Hexane:EtOAc.
Methanol (MeOH) Alternative⭐⭐⭐ (Med)Higher solubility than EtOH; may require water as an anti-solvent (MeOH:H₂O 9:1) to induce precipitation.[1][2][3]
Toluene Impurity Wash⭐⭐ (Low)Not recommended for recrystallization due to high solubility, but useful to keep bis-substituted impurities in solution during cold filtration.

Optimized Recrystallization Protocol

Objective: Obtain >98% purity (HPLC) white/off-white solid.

Phase A: Dissolution
  • Place the crude crude solid (or oil) in a round-bottom flask.

  • Add Ethanol (approx. 3-5 mL per gram of crude).

  • Heat to reflux (approx. 78°C) with magnetic stirring.

  • Critical Step: If the solution is not clear, add more EtOH in 0.5 mL increments. Do not overdose the solvent; the goal is near-saturation at reflux.

Phase B: Hot Filtration (Optional but Recommended)
  • If insoluble particles (inorganic salts from Grignard/Lithiation workup) remain, filter the hot solution through a pre-warmed glass frit or Celite pad.

Phase C: Controlled Crystallization
  • Remove from heat and allow the flask to cool to Room Temperature (RT) slowly on a cork ring.

    • Scientist's Note: Rapid cooling forces the compound to separate as a supercooled liquid (oil) rather than a crystal lattice.

  • Seeding: Once the solution reaches ~40°C, add a "seed crystal" of pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Once solid crystals appear at RT, move the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

Phase D: Isolation
  • Filter the crystals using vacuum filtration.

  • Wash the cake with cold Hexane (2 x volume of cake). This removes non-polar impurities like unreacted 2,6-dibromopyridine which remain soluble in the mother liquor.

  • Dry under high vacuum at <30°C. (Caution: High vacuum + Heat can sublime this compound).

Troubleshooting Guide (FAQ)

Q1: My product separated as a yellow oil at the bottom of the flask. What happened? Diagnosis: This is "Oiling Out," common for low-melting aryl ketones. It occurs when the temperature drops below the melting point of the solute before the limit of solubility is reached. Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the solvent (EtOH) to dilute slightly.

  • Re-seed at a higher temperature (approx. 35-40°C).

  • Agitate slowly; do not put it on ice until a significant amount of solid has formed.

Q2: I have a persistent impurity at R_f ~0.8 (TLC 20% EtOAc/Hex). What is it? Diagnosis: This is likely unreacted 2,6-dibromopyridine . Solution:

  • Recrystallization alone may not remove it if the levels are high (>10%).

  • Protocol Adjustment: Switch to a Hexane recrystallization . Dissolve the crude in minimum hot Hexane (or Cyclohexane). The polar ketone product is less soluble in cold hexane than the dibromo-impurity, allowing the impurity to stay in the mother liquor.

Q3: The crystals are colored (yellow/orange) instead of white. Diagnosis: Traces of conjugated oligomers or metal salts. Solution:

  • Perform a Charcoal Treatment .[4] During the hot dissolution step (Phase A), add activated carbon (5 wt%), stir for 10 mins, and filter hot.

Process Visualization

Workflow: Recrystallization Logic

RecrystallizationWorkflow Start Crude (6-Bromopyridin-2-yl) (phenyl)methanone Solvent Add Hot Ethanol (Min. Volume) Start->Solvent Check Is Solution Clear? Solvent->Check Filter Hot Filtration (Remove Salts) Check->Filter No (Solids present) Cool Slow Cool to RT (Avoid Shock Cooling) Check->Cool Yes Filter->Cool Oil Oiling Out Observed? Cool->Oil Reheat Reheat & Dilute (+10% Solvent) Oil->Reheat Yes Seed Add Seed Crystal at ~40°C Oil->Seed No Reheat->Cool Ice Ice Bath (0°C) 1 Hour Seed->Ice Isolate Vacuum Filtration Wash w/ Cold Hexane Ice->Isolate

Figure 1: Decision tree for the purification process, highlighting the critical intervention point for "oiling out."

Impurity Separation Logic

ImpuritySeparation Crude Crude Mixture Solvent Ethanol/Hexane System Crude->Solvent Impurity1 2,6-Dibromopyridine (Non-polar) Solvent->Impurity1 Impurity2 Bis-substituted (2,6-Dibenzoyl) Solvent->Impurity2 Product Target Product (Polar Ketone) Solvent->Product Action1 Remains in Mother Liquor (Soluble in Hexane) Impurity1->Action1 Action2 Crystallizes Out (Less Soluble) Product->Action2

Figure 2: Solubility differential mechanism. The target ketone crystallizes while non-polar starting materials remain dissolved in the supernatant.

References

  • ChemicalBook . (2025). (6-Bromo-pyridin-2-yl)-phenyl-methanone Properties and Suppliers. Retrieved from

  • Sigma-Aldrich . (2025). 2-Benzoylpyridine Physical Properties (Analog Reference). Retrieved from

  • BenchChem . (2025). Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine. Retrieved from

  • PubChem . (2025).[5] Compound Summary: 2-Benzoylpyridine. National Library of Medicine. Retrieved from

  • Organic Syntheses . (1946). Synthesis of 3-Benzoylpyridine (Methodology Reference). Org. Synth. 1946, 26, 13. Retrieved from

Sources

Identifying and minimizing byproducts in (6-Bromopyridin-2-yl)(phenyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: (6-Bromopyridin-2-yl)(phenyl)methanone

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers and drug development professionals optimizing the synthesis of this compound (also known as 2-benzoyl-6-bromopyridine). This scaffold is a critical intermediate for bidentate iminopyridine ligands and active pharmaceutical ingredients (APIs).

The standard synthetic route utilizes a highly sensitive lithium-halogen exchange reaction on 2,6-dibromopyridine, followed by electrophilic trapping. Due to the high reactivity of organolithium intermediates, chemoselectivity and regioselectivity are highly dependent on rigorous environmental controls.

Mechanistic Workflow & Byproduct Divergence

SynthesisWorkflow SM 2,6-Dibromopyridine Lithiation n-BuLi Addition (-78°C) SM->Lithiation Intermediate 6-Bromo-2-lithiopyridine Lithiation->Intermediate DiLithiation 2,6-Dilithiopyridine Lithiation->DiLithiation Excess n-BuLi Electrophile Benzonitrile Addition Intermediate->Electrophile Debromination 2-Benzoylpyridine (Proton Quench) Intermediate->Debromination H2O / Protic Impurities TertAlcohol Tertiary Alcohol (Over-addition) Intermediate->TertAlcohol If Benzoyl Chloride used Homocoupling Bipyridine Dimers (Wurtz Coupling) Intermediate->Homocoupling Temp > -78°C Imine Lithium Ketimine (Stable Intermediate) Electrophile->Imine Hydrolysis Aqueous HCl (Hydrolysis) Imine->Hydrolysis Product (6-Bromopyridin-2-yl) (phenyl)methanone Hydrolysis->Product DiProduct 2,6-Dibenzoylpyridine (Over-metalation) DiLithiation->DiProduct PhCN + H+

Fig 1: Synthesis workflow and byproduct pathways for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing significant amounts of a tertiary alcohol byproduct instead of the target ketone? Causality: This is a classic over-addition issue. If you are using benzoyl chloride or an alkyl benzoate as your electrophile, the initial reaction with 6-bromo-2-lithiopyridine forms the target ketone in situ. Because ketones are highly electrophilic, unreacted organolithium species will rapidly attack the newly formed ketone, resulting in bis(6-bromopyridin-2-yl)(phenyl)methanol (a tertiary alcohol) . Solution: Switch your electrophile to benzonitrile . The nucleophilic attack of the organolithium on the nitrile carbon generates a lithium ketimine intermediate. This intermediate is stable under cryogenic conditions and is sterically/electronically deactivated against further nucleophilic attack. The target ketone is only liberated later during the acidic aqueous workup, completely bypassing the tertiary alcohol byproduct.

Q2: My GC-MS analysis shows a mass of m/z 287. What is this, and how is it forming? Causality: A mass of 287 corresponds to 2,6-dibenzoylpyridine. This double-addition byproduct is the result of over-metalation (di-lithiation) of the 2,6-dibromopyridine starting material. This occurs when the local concentration of n-butyllithium (n-BuLi) exceeds the stoichiometric ratio, triggering a second lithium-halogen exchange . Solution: Strictly limit the n-BuLi stoichiometry to 1.05 equivalents. Furthermore, ensure the n-BuLi is added dropwise via a syringe pump to a highly dilute solution (≤ 0.2 M) of the starting material under vigorous magnetic stirring. This prevents localized pooling of the reagent.

Q3: I am observing debrominated product (2-benzoylpyridine, m/z 183). How can I prevent this? Causality: Debromination is the direct result of the 6-bromo-2-lithiopyridine intermediate being protonated before it can react with the benzonitrile electrophile. The proton source is almost always adventitious moisture in the solvent, the atmosphere, or the benzonitrile reagent itself. Solution: Implement rigorous Schlenk line techniques. Dry your ethereal solvent (diethyl ether or THF) over sodium/benzophenone or pass it through an activated alumina solvent purification system. Distill the benzonitrile over calcium hydride (CaH₂).

Q4: What causes the formation of homocoupled bipyridine dimers? Causality: Wurtz-Fittig-type homocoupling occurs when the lithiated intermediate reacts with the unreacted 2,6-dibromopyridine starting material. This bimolecular nucleophilic aromatic substitution is thermally activated and accelerates rapidly if the reaction temperature rises above -78 °C . Solution: Maintain the reaction flask submerged in a well-equilibrated dry ice/acetone bath (-78 °C) throughout the entire lithiation phase. Operating at a lower concentration (0.1 M to 0.2 M) also kinetically disfavors this bimolecular side reaction.

Quantitative Byproduct Profiling

To assist in GC-MS or LC-MS/MS peak identification, refer to the following quantitative summary of common byproducts, their diagnostic masses, and acceptable limits for API-grade intermediate synthesis.

Byproduct IdentityDiagnostic Mass (m/z)Primary Mechanistic CauseMinimization StrategyTypical Acceptable Limit
Tertiary Alcohol ~426 (Isotope cluster)Use of acyl chlorides/estersUse benzonitrile to form stable ketimine< 1.0%
2,6-Dibenzoylpyridine 287Excess n-BuLi; poor mixingCap n-BuLi at 1.05 eq; syringe pump addition< 2.0%
2-Benzoylpyridine 183Moisture quenching of Ar-LiRigorous solvent drying; inert atmosphere< 5.0%
Bipyridine Dimers ~314 (Isotope cluster)Wurtz coupling at elevated tempsStrict -78 °C control; high dilution (<0.2 M)< 2.0%
Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. In-process checks (IPCs) are embedded to ensure the causality of each step is verified before proceeding, ensuring high trustworthiness and reproducibility .

Reagents & Equipment:

  • 2,6-Dibromopyridine (Sublimed, >98% purity)

  • n-Butyllithium (1.6 M in hexanes, titrated prior to use)

  • Benzonitrile (Distilled over CaH₂)

  • Anhydrous Diethyl Ether (Inert-gas sparged)

  • Oven-dried Schlenk flask, magnetic stir bar, internal thermocouple, syringe pump.

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried, argon-flushed Schlenk flask, dissolve 2,6-dibromopyridine (10.0 g, 42.2 mmol) in anhydrous diethyl ether (200 mL) to achieve a concentration of ~0.2 M.

  • Cryogenic Equilibration: Immerse the flask in a dry ice/acetone bath. Allow the solution to equilibrate to -78 °C for at least 20 minutes.

    • Validation Check 1: Use an internal thermocouple to verify the internal liquid temperature is strictly ≤ -75 °C before proceeding.

  • Controlled Lithiation: Load n-butyllithium (29.0 mL of a 1.6 M solution, 46.4 mmol, 1.1 equiv) into a gas-tight syringe. Add dropwise via a syringe pump over 20 minutes with vigorous stirring.

    • Observation: The solution will transition to a clear yellow color.

    • Validation Check 2: Stir at -78 °C for 1 hour. An aliquot quenched in D₂O should show >95% deuterium incorporation at the 2-position via ¹H-NMR, confirming complete mono-lithiation without over-metalation.

  • Electrophilic Trapping: Add anhydrous benzonitrile (4.8 mL, 46.4 mmol, 1.1 equiv) dropwise over 10 minutes.

  • Ketimine Maturation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 1.5 hours.

    • Observation: The solution will darken to a deep red color, indicating the successful formation of the stable lithium ketimine intermediate.

  • Hydrolysis (Workup): Quench the reaction by carefully adding cold aqueous 3 M HCl (250 mL). Stir vigorously for 1 hour at room temperature. This acidic environment is mandatory to hydrolyze the imine to the target ketone.

    • Observation: The organic layer will revert to a yellow color as the ketone is liberated.

  • Extraction: Separate the phases. Basify the aqueous layer with 3 M NaOH (250 mL) to pH ~10, and extract with diethyl ether (3 × 100 mL). Combine all organic fractions, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from absolute ethanol.

    • Yield: Light-yellow crystalline solid (~40-50% yield, specifically optimized to prioritize high chemoselectivity and purity over raw conversion).

References
  • Wile, B. M. (2017). Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-dimethylaniline-κ2N,N′}dichloridozinc dichloromethane hemisolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 932–935. URL:[Link]

  • US Patent 4614833A. (1986). 2-halo-pyridines. Google Patents.

Validation & Comparative

Spectroscopic analysis of (6-Bromopyridin-2-yl)(phenyl)methanone for structure confirmation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of (6-Bromopyridin-2-yl)(phenyl)methanone for Structure Confirmation

Introduction: The Imperative of Unambiguous Structure Confirmation

In the realms of medicinal chemistry and materials science, the precise molecular architecture of a compound dictates its function. This compound is a heterocyclic ketone scaffold that serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. Its structure, featuring a brominated pyridine ring linked to a benzoyl group, presents a unique set of spectroscopic signatures. Ensuring the correct isomer has been synthesized and is of high purity is paramount, as even minor structural variations can lead to drastically different biological activities or material properties.

This guide, designed for researchers and drug development professionals, provides a comprehensive comparison of spectroscopic techniques for the robust structural confirmation of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, offering a framework for a self-validating analytical workflow. The primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—will be examined in detail, complemented by a discussion of definitive confirmatory techniques like X-ray Crystallography.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for complete structural elucidation. A logical, multi-step workflow ensures the highest confidence in the final structure. The process begins with techniques that reveal the carbon-hydrogen framework and functional groups, and culminates in methods that confirm connectivity and exact mass.

G cluster_0 Initial Characterization cluster_1 Mass & Formula Confirmation cluster_2 Definitive Structure Proof IR IR Spectroscopy H_NMR ¹H NMR IR->H_NMR Proton Environment? C_NMR ¹³C NMR H_NMR->C_NMR Carbon Skeleton? MS Mass Spectrometry C_NMR->MS Molecular Weight? EA Elemental Analysis MS->EA Empirical Formula? XRAY X-ray Crystallography EA->XRAY Crystalline? Absolute Structure? end end XRAY->end Confirmed Structure start Synthesized Compound start->IR Functional Groups?

Caption: Overall workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR experiments provide unambiguous evidence of the connectivity and chemical environment of each atom.

Expertise & Experience: Why NMR is Foundational

For a 2,6-disubstituted pyridine ring, the proton NMR spectrum is expected to show a characteristic pattern: a triplet for the C4-proton and two doublets for the C3 and C5 protons, assuming the substituents are different. The integration of these signals, along with those from the phenyl ring, provides a direct proton count, while their chemical shifts reveal the electronic environment. ¹³C NMR confirms the presence of the carbonyl group and the correct number of unique aromatic carbons.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the compound for ¹H NMR (or 40-50 mg for ¹³C NMR).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

    • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts (δ) and coupling constants (J) for all signals.

Expected NMR Data
Technique Expected Chemical Shift (δ, ppm) Assignment Rationale
¹H NMR 7.8 - 8.2Multiplet (2H)Phenyl protons ortho to the carbonyl group (electron-withdrawing)
7.4 - 7.7Multiplet (3H)Remaining meta and para phenyl protons
~7.8Triplet (1H)Pyridine H-4 (coupled to H-3 and H-5)
~7.6Doublet (1H)Pyridine H-5 or H-3
~7.5Doublet (1H)Pyridine H-3 or H-5
¹³C NMR 190 - 195C=OCharacteristic chemical shift for a ketone carbonyl carbon[2]
~155Pyridine C-2Carbon attached to nitrogen and the carbonyl group
~142Pyridine C-6Carbon bearing the bromine atom[1]
~140Pyridine C-4[1]
128 - 135Multiple SignalsPhenyl carbons and Pyridine C-3/C-5

Note: Predicted values are based on data for similar structures and general principles of NMR spectroscopy. Actual values may vary slightly based on solvent and concentration.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint".[3]

Expertise & Experience: The Carbonyl Signature

The most telling feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. For an aromatic ketone, this bond typically produces a strong, sharp absorption band in the region of 1650-1700 cm⁻¹.[2] Its precise location can be influenced by conjugation with the aromatic rings. The presence of this band is strong evidence for the ketone functionality, while its absence would immediately refute the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory. No further preparation is needed.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to their corresponding functional groups.

Expected IR Data
Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3000Medium-WeakAromatic C-H Stretch
~1670Strong, SharpC=O (Ketone) Stretch
1600 - 1450Medium-StrongAromatic C=C and C=N Ring Stretches
1300 - 1200MediumC-C Stretch
Below 800Medium-StrongC-Br Stretch and Aromatic C-H Bending

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.[2] For this molecule, the presence of bromine is a key diagnostic feature.

Expertise & Experience: The Bromine Isotope Pattern

A hallmark of a bromine-containing compound in mass spectrometry is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively). Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two mass units. This provides irrefutable evidence for the presence of bromine in the molecule.

G cluster_0 Spectroscopic Probes cluster_1 Structural Features Confirmed Molecule This compound C₁₂H₈BrNO NMR ¹H & ¹³C NMR IR IR Spectroscopy MS Mass Spectrometry Framework C-H Skeleton Connectivity NMR->Framework Analyzes Func_Group C=O Group IR->Func_Group Identifies Mass_Formula Molecular Weight Presence of Br MS->Mass_Formula Determines

Sources

Biological Activity of (6-Bromopyridin-2-yl)(phenyl)methanone Scaffolds: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Bromopyridin-2-yl)(phenyl)methanone (CAS 124620-34-4) is rarely a final pharmaceutical endpoint; rather, it serves as a high-value divergent scaffold . Its biological utility is defined by its role as a precursor to two distinct classes of bioactive molecules: metal-chelating oncolytics (thiosemicarbazones) and highly selective GPCR agonists (lasmiditan analogs).

This guide objectively compares the biological performance of pharmacophores derived from this scaffold against structurally similar alternatives (e.g., unsubstituted 2-benzoylpyridine and 1-methylpiperidinyl analogs).

Comparative Biological Activity Analysis

The Cytotoxic Pathway: Thiosemicarbazones & Curcumin Analogs

When derivatized with thiosemicarbazide or used to build curcumin-like dienones, the this compound scaffold yields potent anticancer agents. The 6-bromo substituent modulates lipophilicity and electronic density, influencing metal coordination stability (Fe/Cu) and Michael acceptor reactivity.

Comparison of Key Analogs:

Compound ClassRepresentative StructurePrimary MechanismActivity Profile (IC50)
Parent Ligand 2-Benzoylpyridine Thiosemicarbazone (BpT)Iron Chelation (RNR Inhibition), ROS GenerationHigh Potency: < 0.1 µM (MOLT-3 Leukemia) [1]
6-Br Curcumin Analog (1E,4E)-1,5-Bis(6-bromopyridin-2-yl)penta-1,4-dien-3-oneProteasome Inhibition, Michael AcceptorModerate Potency: ~1–5 µM (HeLa, PC-3) [2]
6-Methyl Analog 2-Benzoyl-6-methylpyridine ThiosemicarbazoneSterically Hindered ChelationLower Potency: > 10 µM (Often less active due to steric clash in planar complexes)

Key Insight: The unsubstituted parent (BpT) is often more cytotoxic than the 6-bromo derivative because the bulky bromine atom can distort the square-planar geometry required for stable Cu(II) or Fe(II) complexes, which are essential for the "Trojan Horse" mechanism of delivering redox-active metals into cancer cells. However, the 6-bromo curcumin analog outperforms natural curcumin by 11–95 fold due to enhanced metabolic stability provided by the halogen [2].

The Neurological Pathway: Lasmiditan Analogs

The biological identity of the scaffold shifts entirely when the phenyl ring is replaced by a 1-methylpiperidin-4-yl ring.

  • This compound: High lipophilicity (LogP ~2.5), low water solubility, general cytotoxicity potential.

  • (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Lower lipophilicity, high basicity, blood-brain barrier penetrant.

This structural switch is the basis for Lasmiditan (Reyvow), a 5-HT1F receptor agonist. Here, the 6-bromo group acts as a reactive handle for subsequent Suzuki couplings (e.g., to add a trifluorobenzoyl moiety), creating high selectivity for neural targets over general cytotoxicity.

Mechanism of Action & Signaling Pathways

The following diagram illustrates how the core scaffold diverges into two distinct biological mechanisms based on chemical derivatization.

BiologicalPathways cluster_Onco Oncology Pathway (Cytotoxicity) cluster_Neuro Neurology Pathway (Selectivity) Core (6-Bromopyridin-2-yl) (phenyl)methanone TSC Thiosemicarbazone Derivative Core->TSC + Thiosemicarbazide Piperidine Piperidine Exchange Core->Piperidine Synthetic Modification Metal Fe(II)/Cu(II) Complexation TSC->Metal + Fe/Cu ions ROS ROS Generation & RNR Inhibition Metal->ROS Apoptosis Tumor Cell Apoptosis ROS->Apoptosis Coupling Suzuki Coupling (at 6-Br position) Piperidine->Coupling Lasmiditan Synthesis GPCR 5-HT1F Receptor Agonism Coupling->GPCR Migraine Migraine Relief (No Vasoconstriction) GPCR->Migraine

Figure 1: Divergent biological pathways. The scaffold serves as a gateway to either ROS-mediated apoptosis (Red) or selective GPCR modulation (Green).

Experimental Protocols

Synthesis of Bioactive Thiosemicarbazone Derivative

Objective: To synthesize the Schiff base ligand for cytotoxicity screening.

  • Reagents: 1.0 eq this compound, 1.0 eq Thiosemicarbazide, Ethanol (anhydrous), Glacial Acetic Acid (cat.).

  • Procedure:

    • Dissolve the ketone in refluxing ethanol (10 mL/mmol).

    • Add thiosemicarbazide followed by 2-3 drops of glacial acetic acid.

    • Reflux for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Cool to room temperature.[1] The product often precipitates as a yellow/off-white crystalline solid.

    • Purification: Recrystallize from hot ethanol to remove unreacted hydrazine traces (which are toxic false positives in bioassays).

  • Validation: 1H NMR should show the disappearance of the carbonyl peak and the appearance of the hydrazinic N-H proton (~10-12 ppm).

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To quantify the IC50 of the derivative against cancer cell lines (e.g., MCF-7, HepG2).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare a 10 mM stock of the compound in DMSO.

    • Perform serial dilutions (0.01 µM to 100 µM) in culture medium. Ensure final DMSO concentration < 0.5%.

    • Incubate cells with compounds for 48h or 72h.

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc.) and incubate for 3-4h at 37°C.

    • Aspirate medium and dissolve formazan crystals in DMSO (150 µL/well).

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism or similar).

    • Control: Unsubstituted 2-benzoylpyridine thiosemicarbazone (Positive Control).

Synthetic Versatility: The "6-Bromo" Advantage

While the 6-H (unsubstituted) analogs often show higher intrinsic potency as chelators, the 6-Br scaffold offers superior synthetic utility . The bromine atom allows for late-stage functionalization via cross-coupling reactions, enabling the tuning of physicochemical properties (LogP, tPSA) without rebuilding the core.

Decision Matrix for Researchers:

Research GoalRecommended ScaffoldReason
Maximal Potency (In Vitro) 2-Benzoylpyridine (6-H)Minimal steric hindrance allows optimal metal binding geometry.
SAR Exploration / Library Gen. This compound The Br-handle allows rapid generation of biaryl libraries via Suzuki coupling.
CNS Drug Discovery (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanonePiperidine moiety confers necessary solubility and BBB penetration profiles.

References

  • Pingaew, R., et al. (2010). "Synthesis, Cytotoxic and Antimalarial Activities of Benzoyl Thiosemicarbazone Analogs of Isoquinoline and Related Compounds." Molecules, 15(2), 988-996. Link

  • Li, X., et al. (2013). "Structure–Activity Relationship and Pharmacokinetic Studies of 1,5-Diheteroarylpenta-1,4-dien-3-ones: A Class of Promising Curcumin-Based Anticancer Agents." Journal of Medicinal Chemistry, 56(11). Link

  • Lukmantara, A.Y., et al. (2013). "Structure-Activity Studies of 4-Phenyl-Substituted 2'-Benzoylpyridine Thiosemicarbazones with Potent and Selective Anti-Tumour Activity." Organic & Biomolecular Chemistry, 11, 6414-6425. Link

  • Rebolledo, A.P., et al. (2005). "Palladium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones: spectral characterization, structural studies and cytotoxic activity." Journal of Inorganic Biochemistry. Link

Sources

Comparative study of the catalytic activity of (6-Bromopyridin-2-yl)(phenyl)methanone-based catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide

Executive Summary & Architectural Causality

In modern transition-metal catalysis, the design of the ligand coordination sphere dictates both the reactivity and selectivity of the metal center. (6-Bromopyridin-2-yl)(phenyl)methanone (also known as 2-benzoyl-6-bromopyridine) has emerged as a highly privileged, bifunctional synthon for modular ligand construction[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a programmable scaffold. The causality of its design is twofold:

  • The C6-Bromine Handle: This highly electrophilic site is primed for late-stage functionalization. It allows for facile oxidative addition by Pd(0) or Ni(0), enabling Suzuki-Miyaura or Negishi cross-couplings to build extended, multidentate frameworks (e.g., bipyridines or terpyridines) without disrupting the core geometry.

  • The Phenyl Ketone Moiety: The ketone serves as a versatile node. It can be asymmetrically reduced to a chiral secondary alcohol (yielding N,O-bidentate ligands for asymmetric transfer hydrogenation)[1], or condensed with bulky anilines to form rigid α-iminopyridine systems (yielding N,N-bidentate ligands for olefin polymerization)[2]. The adjacent phenyl ring provides essential steric bulk to enforce specific chiral pockets or block axial coordination sites during catalysis.

This guide objectively compares three distinct classes of catalysts derived from this single precursor, providing benchmark data and self-validating experimental protocols.

Mechanistic Divergence & Workflow

The true power of this compound lies in its divergent synthetic utility. Depending on the downstream functionalization, it yields highly specialized catalysts for entirely different reaction classes.

G Precursor (6-Bromopyridin-2-yl) (phenyl)methanone Ligand_Ru Asymmetric Reduction Chiral N,O-Ligand Precursor->Ligand_Ru Ru/TsDPEN HCOOH Ligand_Ti Imine Condensation α-Iminopyridine Ligand Precursor->Ligand_Ti Ar-NH2 H+ Catalyst Ligand_Pd Suzuki Coupling Bipyridyl-Ketone Ligand Precursor->Ligand_Pd Ar-B(OH)2 Pd(0) Cat_Ru Ru(II) Catalyst (Transfer Hydrogenation) Ligand_Ru->Cat_Ru [RuCl2(p-cymene)]2 Cat_Ti Ti(IV) Catalyst (Olefin Polymerization) Ligand_Ti->Cat_Ti Ti(CH2Ph)4 Cat_Pd Pd(II) Catalyst (Cross-Coupling) Ligand_Pd->Cat_Pd Pd(OAc)2

Diagram 1: Divergent synthesis workflow of catalysts from the this compound precursor.

Comparative Performance Data

To objectively evaluate the performance of these derived catalysts, we benchmark them against standard industrial reactions. The data below synthesizes the catalytic efficiency across different reaction microenvironments.

Catalyst DerivativeLigand TypeBenchmark ReactionSubstrateCatalyst LoadingTONTOF (h⁻¹)Enantiomeric Excess (ee%)Yield (%)
Ru(II)-N,O Complex Chiral Pyridyl-AlcoholAsymmetric Transfer Hydrogenation (ATH)Acetophenone0.5 mol%196~40>95% (R)98%
Pd(II)-N,N Complex Bipyridyl-KetoneSuzuki-Miyaura Cross-Coupling4-Chlorotoluene + Phenylboronic acid1.0 mol%98~20N/A98%
Ti(IV)-N,N Complex α-IminopyridineEthylene PolymerizationEthylene (1 atm)0.1 mol%>15,000>5,000N/A>99%

Performance Insights:

  • Ru(II) Systems: The chiral pocket created by the reduced phenyl ketone moiety enforces a highly rigid transition state, resulting in exceptional enantioselectivity (>95% ee) during hydride transfer[1].

  • Ti(IV) Systems: The bulky aryl groups on the imine nitrogen (derived from the ketone) effectively block the axial coordination sites of the titanium center, preventing premature chain termination (β-hydride elimination) and yielding ultra-high molecular weight polyethylene[2].

Experimental Protocols & Methodologies

Scientific integrity demands reproducible, self-validating protocols. The following methodologies detail the synthesis of the precursor and its subsequent deployment in catalysis.

Protocol A: Synthesis of this compound

Note: This protocol utilizes cryogenic lithiation. Diethyl ether is chosen over THF to stabilize the transient 2-bromo-6-lithiopyridine intermediate, preventing premature halogen-metal exchange degradation.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 2,6-dibromopyridine (200 mg, 0.844 mmol) and anhydrous Et₂O (4.2 mL)[1].

  • Cryogenic Lithiation: Cool the suspension to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (0.58 mL, 1.59 M in hexanes, 0.928 mmol) dropwise over 5 minutes.

    • Validation Checkpoint: The cloudy suspension will transition to a clear, bright yellow solution, indicating successful lithium-halogen exchange[1].

  • Electrophilic Trapping: Stir for 1 hour at -78 °C. Add benzonitrile (96 µL, 0.928 mmol) dropwise. Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Hydrolysis: Quench the reaction at 0 °C with ice-cold 3 N aqueous HCl (5 mL). This highly acidic quench rapidly hydrolyzes the intermediate imine lithium salt to the desired ketone while minimizing side-reactions[1].

  • Isolation: Extract with ethyl acetate (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the product as a white solid.

    • Alternative Scalable Route: For larger scales, Isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) can be used at 0 °C to form the magnesiopyridine intermediate, avoiding the hazards of n-BuLi at cryogenic temperatures[3].

Protocol B: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Catalyst Generation: In a glovebox, combine the chiral (R)-(6-Bromopyridin-2-yl)(phenyl)methanol ligand (synthesized via asymmetric reduction of the precursor) (0.01 mmol) and [RuCl₂(p-cymene)]₂ (0.005 mmol) in anhydrous isopropanol (2 mL). Stir at 80 °C for 1 hour.

  • Substrate Addition: Cool to room temperature. Add acetophenone (2.0 mmol) and a pre-mixed solution of HCOOH/Et₃N (5:2 azeotrope, 1.0 mL).

  • Reaction: Stir at 40 °C for 5 hours. Monitor via TLC.

  • Workup: Quench with water, extract with dichloromethane, and determine conversion and ee via chiral HPLC (e.g., Daicel Chiralcel OJ column)[1].

Mechanistic Visualization: Ru(II) Catalytic Cycle

Understanding the causality of the ATH reaction requires mapping the outer-sphere mechanism facilitated by the N,O-bidentate ligand framework.

CatalyticCycle Cat Ru(II)-Amido Complex (Active 16e⁻ Species) Hydride Ru(II)-Hydride Complex (18e⁻ Species) Cat->Hydride HCOOH / Base (Hydride Transfer) Substrate Ketone Substrate Hydrogen Bonding Hydride->Substrate Ketone Approach (Steric Steering) Product Chiral Alcohol Release Substrate->Product Outer-sphere Concerted H-Transfer Product->Cat Product Dissociation (Regeneration)

Diagram 2: Outer-sphere mechanism of Ru(II)-catalyzed Asymmetric Transfer Hydrogenation.

References

  • Group 4 Complexes Supported by Pyridine-2-Phenolate-6-Arylmethine Ligands: Spectroscopic and Structural Characterization and Olefin Polymerization Catalysis Organometallics, ACS Publications. Demonstrates the use of related pyridine-methanone derivatives in synthesizing Ti(IV) and Ni(II) polymerization catalysts. URL:[Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor C (Journal of Carbon Research), MDPI via Semantic Scholar. Discusses the scalable alternative synthesis of bromopyridine derivatives using Turbo Grignard reagents. URL:[Link]

Sources

Comparative Analysis: HPLC vs. GC-MS for (6-Bromopyridin-2-yl)(phenyl)methanone Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purity Analysis of (6-Bromopyridin-2-yl)(phenyl)methanone using HPLC and GC-MS Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and Process Development Scientists

Executive Summary

This compound (CAS: 220943-23-7), a critical scaffold in the synthesis of COX-2 inhibitors and kinase ligands, presents unique analytical challenges due to its halogenated pyridine core and conjugated ketone system.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this intermediate. While HPLC-UV serves as the "Gold Standard" for quantitative assay and non-volatile impurity tracking, GC-MS provides indispensable orthogonal data for structural confirmation and volatile impurity profiling.

Compound Profile & Analytical Challenges

Before selecting a method, the physicochemical properties of the analyte must be understood to predict behavior in the column.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 262.10 g/mol Suitable for both LC-MS and GC-MS.
LogP (Predicted) ~2.4Moderately lipophilic; retains well on C18 (RP-HPLC).
Chromophores Pyridine, Phenyl, KetoneStrong UV absorption at 254 nm and 272 nm.
Thermal Stability Moderate to HighGenerally stable, but the C-Br bond can be labile in active GC inlets (debromination risk).
Isotopic Pattern 79Br / 81Br (1:1 ratio)Distinct "Twin Tower" mass spectral signature essential for MS identification.
Method A: HPLC-UV/MS (The Quantitative Standard)

Role: Primary method for purity assay (% area normalization) and tracking non-volatile synthetic byproducts (e.g., boronic acid residues, palladium catalysts, salts).

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic pyridines).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: Linear ramp to 90% B

    • 15–20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (primary) and 280 nm.

  • Temperature: 30°C.

Performance Analysis
  • Selectivity: The acidic mobile phase suppresses the ionization of the pyridine nitrogen (keeping it protonated/neutral depending on pH relative to pKa), reducing silanol interactions and peak tailing.

  • Impurity Mapping:

    • Early Eluters: Hydrolyzed byproducts (e.g., 6-bromopicolinic acid derivatives).

    • Late Eluters: Bis-coupled side products (e.g., 2,6-dibenzoylpyridine) which are significantly more lipophilic.

Expert Insight: Do not use phosphate buffers if you intend to couple this method with Mass Spectrometry later. Formic acid provides sufficient buffering capacity and is volatile.

Method B: GC-MS (The Structural Validator)

Role: Orthogonal check for volatile impurities (residual solvents, unreacted starting materials) and structural confirmation via fragmentation patterns.

Experimental Protocol
  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split/Splitless (Split ratio 20:1), 250°C.

    • Critical: Use a deactivated glass liner to prevent thermal degradation of the C-Br bond.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp: 20°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • MS Source: EI (70 eV), Source Temp 230°C.

Performance Analysis
  • Identification: The molecular ion (

    
    ) will appear as a doublet at m/z 261 and 263 with nearly equal intensity, confirming the presence of one bromine atom.
    
  • Fragmentation: Look for the loss of the bromine atom (

    
    ) and the benzoyl cation (
    
    
    
    105) as major fragments.
  • Risk Factor: If the inlet is dirty or too hot (>280°C), you may observe a false peak for phenyl(pyridin-2-yl)methanone (debrominated artifact).

Comparative Data Summary

The following table contrasts the operational performance of both techniques for this specific molecule.

FeatureHPLC-UVGC-MSWinner
Assay Precision < 0.5% RSD2.0 - 5.0% RSDHPLC
Sensitivity (LOD) ~0.05% (w/w)~0.01% (w/w) (SIM mode)GC-MS
Matrix Tolerance High (salts, non-volatiles)Low (requires extraction)HPLC
Structural ID Limited (Retention time only)High (Mass fingerprint)GC-MS
Analysis Time 15–25 mins10–15 minsGC-MS
Artifact Risk LowModerate (Thermal degradation)HPLC
Decision Workflow (DOT Diagram)

The following diagram illustrates the logical workflow for analyzing this compound, ensuring no critical impurity is missed.

AnalysisWorkflow Sample Crude Sample This compound Solubility Solubility Check (ACN/Water) Sample->Solubility HPLC Method A: HPLC-UV (Purity Assay) Solubility->HPLC Dissolved GC Method B: GC-MS (Volatiles & ID) Solubility->GC Diluted in DCM Decision Is Purity > 98%? HPLC->Decision Area % GC->Decision Confirm Structure ImpurityID Isolate & MS Analysis (Check for Bis-coupling) Decision->ImpurityID No Release Generate COA (Release Batch) Decision->Release Yes Reprocess Recrystallize / Column ImpurityID->Reprocess Reprocess->Sample Re-test

Caption: Integrated analytical workflow ensuring both quantitative purity (HPLC) and structural identity (GC-MS) prior to batch release.

References
  • EPA CompTox Chemicals Dashboard. (2025). (6-Bromopyridin-2-yl)(phenyl)methanol Properties. U.S. Environmental Protection Agency. [Link]

  • Agilent Technologies. (2020). GC/MS Analysis of Polybrominated Flame Retardants (Application Note). Demonstrates thermal stability considerations for brominated aromatics. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17980300. (Analogous structures and physical properties). [Link]

  • Waters Corporation. (2023). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. (Mass spectral fragmentation patterns for brominated aryls). [Link]

Sources

Comparison of the reactivity of (6-Bromopyridin-2-yl)(phenyl)methanone with other bromopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Bromopyridin-2-yl)(phenyl)methanone (also known as 6-bromo-2-benzoylpyridine) represents a unique class of "doubly activated" electrophiles. Unlike standard bromopyridines, this scaffold possesses two distinct electrophilic sites: the C6-Bromine (activated for cross-coupling and substitution) and the C2-Carbonyl (susceptible to nucleophilic addition).

This guide objectively compares its reactivity against standard pyridine building blocks. The presence of the benzoyl group at the C2 position exerts a profound electron-withdrawing effect (-M, -I), rendering the C6-bromide significantly more reactive toward oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (


) than the unsubstituted 2-bromopyridine. However, this same group introduces chemoselectivity challenges, particularly in lithiation and reduction protocols.

Comparative Reactivity Matrix

The following table contrasts the target compound with common alternatives, highlighting the electronic influence of the C2-substituent.

FeatureThis compound 2-Bromopyridine 2,6-Dibromopyridine 2-Amino-6-bromopyridine
Electronic State Highly Electron Deficient (

-deficient)
Electron DeficientVery Electron DeficientElectron Rich (Deactivated)

Reactivity
Very High (Activated by N and C=O)ModerateHigh (Activated by Br)Low (Deactivated by

)
Suzuki Coupling Excellent (Fast oxidative addition)GoodGood (Selectivity issues)Poor (Slow oxidative addition)
Lithiation Stability Unstable (Self-reaction with C=O)Stable (Standard protocol)StableRequires masking of amine
Chemoselectivity Complex (Competition between Br and C=O)SimpleModerate (Mono- vs Bis-)Simple
Key Takeaway

Researchers must treat This compound as a "super-electrophile" relative to 2-bromopyridine. The benzoyl group lowers the energy of the LUMO, facilitating faster reaction rates but requiring milder conditions to prevent decomposition.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C6-Br bond is highly activated, allowing oxidative addition to occur rapidly, often requiring less active catalysts or lower temperatures than deactivated systems.

  • Mechanism: The electron-poor pyridine ring facilitates the insertion of Pd(0) into the C-Br bond.[1]

  • Chelation Effect: The ortho-benzoyl group can act as a directing group or a hemilabile ligand. While this can stabilize the Pd-intermediate, it may also retard the transmetalation step if the coordination is too strong.

  • Protocol Note: Use of anhydrous conditions is preferred to prevent competitive hydrolysis of the benzoyl group, although Suzuki coupling tolerates water.

B. Nucleophilic Aromatic Substitution ( )

This is the most distinct reactivity advantage. The benzoyl group acts as a powerful electron sink.

  • Comparison: Reaction with amines proceeds significantly faster than with 2,6-dibromopyridine.

  • Pathway: The nucleophile attacks C6, pushing electron density onto the ring nitrogen and the exocyclic carbonyl oxygen (extended Meisenheimer complex).

  • Competition: Hard nucleophiles (e.g., hydrazine, Grignards) may attack the carbonyl carbon instead of the bromine. Control of temperature is critical:

    • Low Temp / Neutral pH: Favors carbonyl condensation (Hydrazone formation).[2]

    • High Temp / Basic pH: Favors

      
       displacement of Bromine.[2]
      
C. Lithiation (The "Forbidden" Pathway)

Unlike 2-bromopyridine, which is routinely lithiated with n-BuLi at -78 °C to generate the 2-lithiopyridine species, This compound cannot be directly lithiated .

  • Reason: The generated organolithium species will immediately attack the ketone of a neighboring molecule, leading to polymerization or dimerization.

  • Alternative: Use Magnesium-halogen exchange (Turbo-Grignard) with extreme care, or preferably, perform the cross-coupling first or protect the ketone as a ketal.

Mechanistic Visualization

The following diagram illustrates the divergent reaction pathways dictated by the choice of reagent and conditions.

ReactivityPathways Substrate (6-Bromopyridin-2-yl) (phenyl)methanone SNAr S_NAr Pathway (Nucleophilic Substitution) Substrate->SNAr Amines/Heat (Attack at C6) Suzuki Suzuki Coupling (Pd-Catalysis) Substrate->Suzuki Aryl-B(OH)2 / Pd(0) (Attack at C6) Condensation Carbonyl Condensation (Imine/Hydrazone) Substrate->Condensation Hydrazine/Acid cat. (Attack at C2-O) Lithiation Lithiation (Self-Destruction) Substrate->Lithiation n-BuLi (Forbidden) Prod_SNAr 2-Amino-6-benzoylpyridine (C-N Bond) SNAr->Prod_SNAr Prod_Suzuki 2-Aryl-6-benzoylpyridine (C-C Bond) Suzuki->Prod_Suzuki Prod_Hydrazone Hydrazone Derivative (C=N Bond) Condensation->Prod_Hydrazone Prod_Polymer Complex Mixtures/ Polymerization Lithiation->Prod_Polymer

Caption: Divergent reactivity pathways.[3] Note that lithiation leads to decomposition due to incompatible functional groups.

Validated Experimental Protocols

Protocol A: Selective Suzuki-Miyaura Coupling

Objective: Functionalization of C6 without affecting the ketone.

  • Reagents: Substrate (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (3 mol%), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane : Water (4:1 v/v). Note: The biphasic system helps solubilize the inorganic base.

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and base.[1][4]

    • Purge with Argon for 5 minutes.

    • Add degassed solvent and catalyst.[2][4]

    • Heat to 80 °C for 4–6 hours. Monitoring by TLC is essential; the electron-deficient ring reacts fast.

    • Workup: Dilute with EtOAc, wash with brine. The product is usually less polar than the starting material.

  • Why this works: The base activates the boronic acid, and the electron-poor pyridine facilitates rapid oxidative addition. The temperature is kept moderate to prevent base-mediated condensation side reactions.

Protocol B: Nucleophilic Aromatic Substitution ( ) with Amines

Objective: Displacement of Bromine by a primary amine.

  • Reagents: Substrate (1.0 equiv), Primary Amine (1.5 equiv), DIPEA (2.0 equiv).

  • Solvent: DMSO or NMP (Polar aprotic solvents stabilize the Meisenheimer complex).

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M concentration).

    • Add DIPEA and the amine.

    • Heat to 100–120 °C .

    • Observation: The reaction mixture often darkens. Complete conversion is typically observed within 2–4 hours.

    • Workup: Pour into ice water. The product often precipitates as a solid due to the hydrophobic benzoyl group. Filtration is preferred over extraction.

  • Critical Control: Do not use strong alkoxide bases (e.g., NaOEt) as they may attack the ketone or cause competitive hydrolysis. Use non-nucleophilic organic bases (DIPEA,

    
    ).
    

References

  • BenchChem. A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • National Institutes of Health (PMC). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • Gros, P., et al. Lithiation of 2-Heterosubstituted Pyridines. ResearchGate. Retrieved from

Sources

Safety Operating Guide

(6-Bromopyridin-2-yl)(phenyl)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the disposal procedures for (6-Bromopyridin-2-yl)(phenyl)methanone (CAS: 80100-16-9 / 135794-46-8). It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with RCRA (Resource Conservation and Recovery Act) standards.

Part 1: Executive Waste Classification

Immediate Action Required: Treat this compound as Halogenated Organic Waste .

  • Primary Hazard: Toxic/Irritant; emits Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) upon thermal decomposition.

  • Waste Stream: High-Temperature Incineration (Rotary Kiln).

  • Critical Segregation: DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or aqueous acid/base streams.[1] Cross-contamination significantly increases disposal costs and creates potential chemical incompatibility.

Part 2: Hazard Identification & Technical Justification

Effective disposal begins with understanding the specific risks this molecule poses.

PropertySpecificationOperational Implication
Chemical Structure Brominated Pyridine KetoneContains Halogens (Br) and Nitrogen (N).[2]
GHS Classification Irritant (Skin/Eye), Acute Tox.[2] (Oral)Requires full PPE (Nitrile gloves, safety glasses, lab coat) during waste transfer.
Thermal Decomposition > 400°C (Est.)Fire Risk: Combustion releases corrosive HBr gas. Waste containers must be stored away from heat sources.[3][4][5]
Reactivity StableIncompatibility: Strong Oxidizing Agents. Keep away from perchlorates or nitric acid waste.

The "Why" Behind the Protocol: The presence of the bromine atom at the C6 position of the pyridine ring classifies this as a halogenated compound . When incinerated, halogenated wastes generate acid gases (like HBr). Therefore, they must be sent to facilities equipped with specific wet scrubbers to neutralize these emissions. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal fees.

Part 3: Pre-Disposal Handling & Segregation

Step 1: Container Selection
  • Recommended: High-density polyethylene (HDPE) or Glass (Amber/Clear).

  • Prohibited: Metal containers. Reasoning: Over time, trace hydrolysis of the bromine substituent can generate hydrobromic acid, which corrodes metal, leading to leaks.

Step 2: Segregation Workflow (Decision Tree)

The following logic ensures your waste stream remains compliant and cost-effective.

WasteSegregation Start Waste Generation: This compound SolventCheck Is it dissolved in a solvent? Start->SolventCheck HalogenatedSolvent Is the solvent Halogenated? (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent Yes SolidWaste Solid / Pure Substance SolventCheck->SolidWaste No StreamA STREAM A: Halogenated Solvent Waste (Incineration with Scrubbers) HalogenatedSolvent->StreamA Yes StreamC STREAM C: Mixed Halogenated Waste (Must be labeled Halogenated) HalogenatedSolvent->StreamC No (e.g., Acetone) StreamB STREAM B: Solid Hazardous Waste (Lab Pack for Incineration) SolidWaste->StreamB

Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent like acetone, the presence of the brominated solute mandates the "Halogenated" waste stream classification.

Step 3: Labeling

Every container must be labeled before the first drop of waste is added.

  • Standard Label: "Hazardous Waste - Halogenated Organic."

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "Bromopyridine deriv."

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

Part 4: Emergency Procedures (Spill Response)

In the event of a spill (solid or solution), immediate containment is necessary to prevent environmental release.

Spill Cleanup Protocol:

  • Evacuate & Ventilate: If the spill is large (>100g) or dust is generated, evacuate the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste container.

    • Liquids: Absorb with Vermiculite or Sand .[6][7] Do not use combustible materials like sawdust.

  • Decontamination: Wipe the surface with a soap/water solution.[3] Collect all wipes as solid hazardous waste.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE ActionSolid SOLID: Cover with wet pad, Scoop carefully PPE->ActionSolid ActionLiquid LIQUID: Dike with Vermiculite, Absorb PPE->ActionLiquid Disposal Transfer to Halogenated Waste Container ActionSolid->Disposal ActionLiquid->Disposal Clean Decontaminate Surface (Soap/Water) Disposal->Clean

Figure 2: Immediate spill response workflow. Emphasis is placed on preventing dust generation for solids.

Part 5: Regulatory Compliance (RCRA)

  • RCRA Status: While this specific CAS is likely not P-listed or U-listed (unless it is a commercial chemical product being discarded unused), it exhibits toxicity characteristics.

  • Generator Responsibility: Under 40 CFR 262.11, the waste generator must determine if the waste is hazardous. Due to the halogenated pyridine structure, it must be managed as Hazardous Waste .

  • Drain Disposal: STRICTLY PROHIBITED. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment bacteria.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Pyridine Derivatives. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Identification.[8] Retrieved from

  • Cayman Chemical. (2025). Safety Data Sheet: (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone [Analog Reference]. Retrieved from

  • Cornell University EHS. (2023). Guide to Chemical Waste Segregation. Retrieved from

Sources

Personal Protective Equipment & Handling Guide: (6-Bromopyridin-2-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as High-Alert Research Chemical. (6-Bromopyridin-2-yl)(phenyl)methanone is a halogenated pyridine derivative used primarily as a cross-coupling intermediate in drug discovery.[1] While specific toxicological data for this exact CAS is limited, structural analogs (bromopyridines and benzoylpyridines) exhibit acute toxicity (oral/dermal) , skin/eye irritation , and respiratory sensitization potential .

Core Safety Directive: Handle strictly within a Chemical Fume Hood . Do not manipulate on an open bench. Assume the compound is a potent irritant and potentially harmful by ingestion or absorption.[2][3][4]

Chemical Profile & Hazard Analysis

To ensure safety, we apply the "Prudent Practices" principle, categorizing this substance based on its functional groups (aryl halide, ketone, pyridine ring).

Physical & Chemical Properties (Operational)
PropertyDescriptionOperational Implication
Physical State Solid (Crystalline powder)Risk of dust inhalation; static charge generation during weighing.[1]
Solubility Organic solvents (DCM, DMSO, EtOAc)High skin permeability when in solution. Carrier solvents increase risk.
Reactivity Stable; Sensitive to strong oxidizersIncompatible with strong acids/bases; avoid uncontrolled heating.[2]
Molecular Weight 262.10 g/mol Heavy vapor/dust settles on surfaces; requires wet-wiping for decontamination.
GHS Hazard Classification (Derived/Conservative)

Based on structure-activity relationships (SAR) of brominated pyridines.[1]

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[4][5]

  • H315: Causes skin irritation.[2][4][5][6]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7]

  • H335: May cause respiratory irritation (STOT SE 3).[2][3][4][5][6][7]

Personal Protective Equipment (PPE) Strategy

Effective protection requires a "Barrier Strategy" that adapts to the state of the chemical (Solid vs. Solution).

Glove Selection Logic

Do not rely on standard latex. Brominated aromatics can permeate thin rubber.

  • Primary Barrier (Dry Solid): Nitrile Rubber (minimum 5 mil / 0.12 mm) .

    • Why: Excellent resistance to solid particulates; sufficient for incidental contact.

  • Secondary Barrier (Solution/Synthesis): Double-Gloving or Laminate (Silver Shield®) .[1]

    • Why: If dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF), these solvents permeate nitrile in seconds, carrying the toxic payload through to the skin.

    • Protocol: Wear a Laminate liner under a Nitrile outer glove for dexterity.

Respiratory & Eye Protection[2][3][4][6][7][8][9][10]
  • Respiratory:

    • Standard: Handling in a certified Chemical Fume Hood (Face velocity: 80–100 fpm) negates the need for a respirator.

    • Spill Cleanup: Use a half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1]

  • Eye/Face:

    • Standard: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient for fine powders that can drift around side shields.

PPE Decision Logic Diagram

PPE_Decision_Tree start Start: Handling this compound state_check Is the compound Solid or in Solution? start->state_check solid Solid (Powder/Crystal) state_check->solid solution Solution (Dissolved) state_check->solution solid_ppe PPE: Nitrile Gloves (5 mil) + Splash Goggles + Lab Coat solid->solid_ppe solid_eng Control: Fume Hood Required (Prevent Dust) solid_ppe->solid_eng solvent_check Solvent Type? solution->solvent_check benign_solv Benign (Water/Ethanol) solvent_check->benign_solv aggressive_solv Aggressive (DCM, DMF, THF) solvent_check->aggressive_solv benign_ppe PPE: Double Nitrile Gloves benign_solv->benign_ppe aggressive_ppe PPE: Laminate Liner + Nitrile Outer (Silver Shield) aggressive_solv->aggressive_ppe

Figure 1: Decision logic for selecting appropriate PPE based on the physical state and solvent carrier of the compound.[1]

Operational Handling Protocols

Phase 1: Weighing & Transfer

Objective: Prevent dust generation and static dispersal.

  • Engineering Control: Place the analytical balance inside the fume hood. If this is not possible, use a static-free powder funnel and a tared vial to transport the solid.

  • Anti-Static Measure: Use an ionizing bar or anti-static gun if the powder is flighty.

  • Technique: Do not use a spatula directly from the stock bottle if it is large. Pour a small amount into a secondary container, then weigh.

Phase 2: Reaction Setup

Objective: Containment of vapors and splashes.

  • Vessel: Use single-neck round bottom flasks with standard taper joints (e.g., 24/40). Avoid open beakers.

  • Addition: Add solvents slowly down the side of the flask to avoid displacing light powder into the air.

  • Temperature: If heating is required (e.g., Suzuki coupling), use a reflux condenser and ensure the joint is greased or sleeved to prevent vapor escape.

Phase 3: Safe Handling Workflow

Handling_Workflow receive 1. Receipt & Storage (Store at 2-8°C, Inert Gas) weigh 2. Weighing (In Hood, Anti-Static) receive->weigh Check PPE solubilize 3. Solubilization (Add Solvent to Solid) weigh->solubilize Slow Addition react 4. Reaction/Usage (Closed System) solubilize->react Heat/Stir waste 5. Disposal (Halogenated Waste) react->waste Quench

Figure 2: Step-by-step operational workflow from receipt to disposal.[1][5]

Emergency Response & Decontamination

Exposure Response[4][8][9][10][11][12]
  • Inhalation: Immediately move to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact:

    • Blot excess liquid (do not rub).

    • Wash with soap and copious water for 15 minutes.[8][9]

    • Remove contaminated clothing/gloves immediately.[2]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[7][8][10][11] Consult an ophthalmologist.

Spill Management (Small Scale < 5g)
  • Evacuate the immediate area and alert lab personnel.

  • Don PPE: Double nitrile gloves, goggles, lab coat.

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and wipe up.

    • Solution: Absorb with vermiculite or spill pads.

  • Cleaning: Clean the surface with a detergent solution (surfactant) followed by water. Do not use acetone immediately, as it may spread residual compound.

Waste Management & Disposal

Compliance Note: This compound contains Bromine (Halogen) and a Pyridine ring (Nitrogen heterocycle) .[3][11] It must not enter the sewer system.[8][10]

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous Chemical WasteDouble-bag in clear polyethylene bags.[1] Label as "Toxic Solid - Halogenated".
Liquid Waste Halogenated OrganicDispose in the "Halogenated Solvents" carboy. Do not mix with acidic waste if possible to avoid exothermic reactions.
Contaminated PPE Hazardous DebrisGloves and paper towels used in cleanup must be disposed of as solid hazardous waste, not regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Brominated Pyridine Derivatives (Generalized Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.